molecular formula C15H22O4 B1237962 4-Gingerol CAS No. 77398-90-4

4-Gingerol

Cat. No.: B1237962
CAS No.: 77398-90-4
M. Wt: 266.33 g/mol
InChI Key: GDRKZARFCIYVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Gingerol is a phenolic phytochemical compound belonging to the gingerol family, a series of structural analogs differentiated by the length of their unbranched alkyl side chain . It is one of the key bioactive constituents found in the ginger rhizome (Zingiber officinale) . This compound is offered as a high-purity standard to support scientific investigation into its multifaceted biological activities. Research indicates that gingerols, including this compound, exhibit significant anti-inflammatory effects by inhibiting key signaling pathways such as protein kinase B (Akt) and nuclear factor kappa B (NF-κB). This inhibition leads to a marked decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines . Furthermore, studies suggest its potential anticancer properties are mediated through various mechanisms. These include the induction of cell cycle arrest and the promotion of apoptosis (programmed cell death) in tumor cells by activating caspase enzymes and disrupting mitochondrial membrane potential . The compound has also been reported to possess antioxidant, antimicrobial, and anti-hyperglycemic properties, making it a versatile compound for research in areas like immunology, oncology, and metabolic disorders . This compound is sensitive to heat and undergoes conversion to other compounds, such as shogaols, upon dehydration . This product is intended for Research Use Only and is not for diagnostic or therapeutic use, or human consumption. Researchers can utilize this standard for in vitro and in vivo studies to further elucidate its mechanisms of action and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77398-90-4

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octan-3-one

InChI

InChI=1S/C15H22O4/c1-3-4-12(16)10-13(17)7-5-11-6-8-14(18)15(9-11)19-2/h6,8-9,12,16,18H,3-5,7,10H2,1-2H3

InChI Key

GDRKZARFCIYVCI-UHFFFAOYSA-N

SMILES

CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O

Canonical SMILES

CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O

Origin of Product

United States

Biosynthesis and Natural Occurrence of 4 Gingerol

Plant Origin and Distribution of 4-Gingerol

Gingerols, including this compound, are characteristic pungent compounds primarily found in the rhizomes of plants belonging to the Zingiberaceae family, most notably Zingiber officinale, commonly known as ginger. wikipedia.orgnih.gov While 6-gingerol (B72531) is often the most prevalent gingerol in ginger rhizomes, this compound is also a constituent. wikipedia.org These compounds are key contributors to ginger's distinctive spicy flavor. nih.gov Beyond Zingiber officinale, gingerols have been identified in other members of the Zingiberaceae family, such as grains of paradise (Aframomum melegueta), and in certain African ginger varieties. wikipedia.orgnih.gov Reports also indicate the presence of this compound in Cuminum cyminum and other organisms. nih.gov The concentration of gingerols can vary across different parts of the ginger plant. areeo.ac.ir

Precursor Compounds and Enzymatic Pathways in Gingerol Biosynthesis

The biosynthesis of gingerols, including this compound, is understood to largely proceed via the phenylpropanoid pathway, a fundamental metabolic route in plants responsible for producing a diverse array of secondary metabolites. wikipedia.orgnih.govnih.govmdpi.com This pathway initiates with the aromatic amino acid L-phenylalanine. wikipedia.org

A proposed sequence of enzymatic reactions in the biosynthesis of gingerols includes:

Phenylalanine ammonia (B1221849) lyase (PAL): This enzyme catalyzes the initial step, converting L-phenylalanine to cinnamic acid through deamination. wikipedia.orgnih.govmdpi.comresearchgate.net PAL is recognized as a pivotal and often rate-limiting enzyme in the phenylpropanoid pathway. mdpi.com

Cinnamate (B1238496) 4-hydroxylase (C4H): C4H, a cytochrome P-450 enzyme, introduces a hydroxyl group at the para position of cinnamic acid, forming p-coumaric acid. wikipedia.orgnih.govresearchgate.netkegg.jp

4-coumarate: CoA ligase (4CL): This enzyme activates p-coumaric acid by catalyzing the formation of a thioester bond with Coenzyme A (CoA), resulting in p-coumaroyl-CoA. wikipedia.orgnih.govresearchgate.netwikipedia.org

Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT): HCT is involved in transferring the hydroxycinnamoyl moiety from p-coumaroyl-CoA to shikimic acid or quinic acid, yielding 4-coumaroylshikimic acid or coumaroyl quinic acid. wikipedia.org

p-coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H or C3'H): This enzyme catalyzes the hydroxylation of 4-coumaroylshikimic acid at the 3' position, leading to the formation of caffeoylshikimic acid. wikipedia.orgresearchgate.net

Caffeoyl-CoA O-methyltransferase (CCOMT) and Caffeic acid 3-O-methyltransferase (C3OMT): These O-methyltransferases are responsible for methylating caffeic acid or caffeoyl-CoA. CCOMT specifically methylates the hydroxyl group at the meta position of caffeoyl-CoA, producing feruloyl-CoA. wikipedia.orgnih.govresearchgate.net C3OMT also contributes to the methylation of caffeic acid. nih.gov

Polyketide Synthases (PKS) and Reductases: The later steps in gingerol biosynthesis, which involve the formation of the characteristic alkyl chain and the beta-hydroxy ketone structure, are hypothesized to involve polyketide synthases and reductases. wikipedia.org Although curcuminoid synthase activity has been detected in turmeric, clear gingerol synthase activity has not been identified in ginger extracts, suggesting that enzymes like thioesterases might play a regulatory role by potentially diverting intermediates. nih.gov Feruloyl-CoA is considered a direct precursor to gingeroids and curcuminoids. nih.gov

The biosynthesis of gingerols is intimately connected to the phenylpropanoid pathway, which provides the necessary starting materials. nih.govmdpi.com Enzymes such as PAL, C4H, 4CL, and CCoAOMT are essential components of this upstream pathway and are also implicated in gingerol biosynthesis. nih.gov

Genetic and Environmental Factors Influencing this compound Biosynthesis

The quantity and composition of bioactive compounds in ginger, including this compound, are influenced by a combination of genetic predisposition and environmental conditions. nih.gov

Genetic factors determine the plant's inherent capacity to produce gingerols. Transcriptome analyses have revealed differential expression of genes involved in the stilbenoid, diarylheptanoid, and gingerol biosynthesis pathways in ginger rhizomes at various developmental stages and in different tissues. nih.govnih.govresearchgate.netd-nb.info Enzymes like CCoAOMT and HCT may function as key regulatory points in the gingerol biosynthesis pathway. researchgate.net Specific gene loci within this pathway may have specialized roles in different tissues and at different developmental stages. researchgate.net

Environmental factors exert a significant influence on the synthesis and accumulation of plant secondary metabolites. maxapress.comnih.gov Light intensity, temperature, water availability, soil composition, altitude, drought stress, and salinity are among the environmental variables that can modulate secondary metabolite production. maxapress.comnih.gov Studies on ginger callus cultures have shown that light exposure can stimulate the production of secondary metabolites, including gingerol. maxapress.com Temperature is also a critical environmental factor that affects enzyme activity and the metabolic pathways involved in secondary metabolite synthesis. maxapress.com The maturity of the rhizome is another important determinant, with studies indicating higher gingerol content in more mature rhizomes. areeo.ac.ir Post-harvest handling, including processing methods and storage conditions such as temperature and humidity, can also impact the concentration and profile of gingerols. areeo.ac.irnih.govmdpi.com

Isotopic Labeling Studies in Biosynthetic Pathway Elucidation

While specific details on isotopic labeling studies for the this compound biosynthetic pathway were not extensively covered in the provided search results, isotopic labeling is a fundamental technique used in plant biochemistry to trace metabolic pathways. This method involves introducing precursors labeled with stable or radioactive isotopes (such as ¹³C, ²H, or ¹⁸O) into the plant or plant tissue. By analyzing the distribution of the label in the isolated this compound molecule, researchers can confirm the incorporation of specific precursors and elucidate the sequence of enzymatic reactions. This provides direct experimental evidence supporting proposed biosynthetic routes. Although not specifically detailed for this compound in the provided information, isotopic labeling has been historically instrumental in unraveling the complexities of the phenylpropanoid pathway, which serves as the upstream source for gingerol biosynthesis.

Advanced Methodologies for Isolation and Purification of 4 Gingerol for Research Applications

Solvent Extraction Optimization Techniques for Research Purity

Solvent extraction is typically the initial step in isolating gingerols from ginger rhizomes. The choice of solvent and optimization of extraction parameters significantly influence the yield and initial purity of the target compounds. Studies have investigated various solvents, including methanol (B129727), ethanol (B145695), chloroform (B151607), acetone (B3395972), and hexane, for their effectiveness in extracting gingerols. rsc.orgrjptonline.orgnih.gov

Methanol has been reported as a suitable solvent for extracting higher yields of Zingiberis rhizome extract compared to other common solvents like ethanol and chloroform. rjptonline.org However, the optimal solvent and conditions can vary depending on the specific ginger variety and the desired profile of extracted compounds. For instance, while methanol is effective, ethanol is also commonly used, although it may result in inconsistent or relatively lower yields compared to methanol in some studies. rjptonline.org Dichloromethane has also been used to extract gingerol and related compounds. nih.gov

Optimization of solvent extraction involves considering factors such as solvent type, solvent concentration (e.g., ethanol-water ratio), extraction time, temperature, and the solid-to-solvent ratio. nih.govmdpi.com For example, research on microwave-assisted extraction (MAE) of gingerols and shogaols found optimal conditions including 87% ethanol in water as the solvent, an extraction temperature of 100 °C, a sample-to-solvent ratio of 0.431 g:20 mL, and an extraction time of 5 minutes using 800 W microwave power. mdpi.com Another study using Soxhlet extraction with ethanol reported a maximum yield of 6-gingerol (B72531) at 78.1 °C for 8 hours with a solvent to solid ratio of 4:1. nih.gov

Enzymatic pretreatment of ginger rhizomes before solvent extraction has also been explored to enhance the yield of gingerols. Treatment with enzymes like viscozyme or amylase followed by acetone extraction resulted in a higher yield of gingerol compared to control extractions without enzyme treatment. rsc.orgnih.gov Similarly, cellulase (B1617823) pretreatment followed by ethanol extraction showed elevated gingerol yields. nih.gov

Chromatographic Separation Strategies for Analytical Purity (e.g., HPLC, UPLC, GC-MS)

Chromatographic techniques are indispensable for achieving the high purity of 4-gingerol required for research applications, separating it from other closely related compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for both analytical and preparative separation of gingerols. rjptonline.orgresearchgate.netnih.govrjptonline.orgtci-thaijo.org

HPLC, often coupled with a Diode Array Detector (DAD), allows for the separation, identification, and quantification of gingerols. rjptonline.orgrjptonline.org A fast and reliable HPLC-DAD method successfully separated rsc.org-, tandfonline.com-, nih.gov-gingerol, and rsc.org-shogaol using a C18 column with a mobile phase of acetonitrile (B52724) and HPLC water (40:60) at 40°C and a flow rate of 1.0 mL/min, with detection at 272 nm. rjptonline.orgrjptonline.org Different mobile phase combinations like water-methanol, water-ethanol, and water-acetonitrile have been evaluated, with water-acetonitrile often showing better separation and peak shape. rjptonline.org Semi-preparative HPLC methods using C18 columns and mobile phases like methanol/H₂O have been effective in obtaining 6-gingerol with high purity. qascf.com

UPLC offers advantages in terms of speed and efficiency compared to traditional HPLC, utilizing smaller particles and higher pressures. UPLC coupled with mass spectrometry (UPLC-MS/MS) is a powerful tool for the simultaneous determination and quantification of multiple gingerol components with high sensitivity and accuracy. researchgate.netresearchgate.netresearchgate.net A UPLC-MS/MS method was developed for the determination of rsc.org-, tandfonline.com-, and nih.gov-gingerol using a C18 column with acetonitrile:water (90:10) as the mobile phase. researchgate.net UPLC-QToF-ESI MS has also been used for detailed polyphenolic characterization and quantification of gingerols and shogaols in ginger extracts. mdpi.commdpi.com

While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for analyzing volatile components in ginger extracts, it has limitations for analyzing gingerols due to their potential thermal degradation at high temperatures, which can lead to the formation of artifacts like shogaols and zingerone (B1684294). nih.govnih.govnii.ac.jp Therefore, liquid phase separations like HPLC and UPLC are generally preferred for analyzing intact gingerols. nih.govnih.gov However, GC-MS has been used to identify compounds in ginger extracts, including gingerol as a dominant compound in some ethanol extracts. phatoxnatmed.orgekb.eg

Countercurrent Chromatography and Supercritical Fluid Extraction in Research

Countercurrent Chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC), is a liquid-liquid chromatography technique that does not use a solid support, minimizing irreversible adsorption and allowing for high recovery of compounds. tandfonline.comasianpubs.org CCC has been used for separating gingerols from crude ginger extracts. tandfonline.comnih.govtandfonline.comasianpubs.org Minor modifications to CCC procedures initially developed for other gingerols have allowed for the separation of this compound. tandfonline.comnih.govtandfonline.com Diol-bonded columns used in conjunction with CCC systems have shown good separation of gingerols from interfering constituents. tandfonline.comnih.gov HSCCC has been successfully applied for the isolation and purification of gingerols using two-phase solvent systems like n-hexane-ethyl acetate-methanol-water, achieving high purities for various gingerols. qascf.comasianpubs.orgresearchgate.netnih.gov

Supercritical Fluid Extraction (SFE) using supercritical carbon dioxide (SC-CO₂) is another advanced technique employed for extracting compounds from ginger, including gingerols and shogaols. researchgate.netrsc.orgresearchgate.netresearchgate.netmdpi.comnih.gov SFE is considered an environmentally friendly and efficient method. rsc.orgresearchgate.net Optimization of SFE parameters such as pressure, temperature, and CO₂ flow rate is crucial for maximizing the yield and content of target compounds like 6-gingerol. rsc.orgresearchgate.net Studies have shown that SFE with CO₂ can successfully extract various gingerols, including this compound. researchgate.netnih.gov Adding co-solvents like ethanol to SC-CO₂ can improve the solubility and extraction yield of gingerols. nih.govmdpi.com SC-CO₂ extraction at specific conditions (e.g., 280 bar and 40 °C) followed by column chromatography has been used to characterize and estimate the content of various gingerol analogues, including this compound. nih.gov

Purity Assessment and Contaminant Profiling for Experimental Studies

Ensuring the purity of isolated this compound and profiling potential contaminants are critical steps before using the compound in experimental studies. Various analytical techniques are employed for purity assessment.

HPLC and UPLC, particularly when coupled with sensitive detectors like DAD or mass spectrometers (LC-MS, UPLC-MS/MS), are primary methods for determining the purity of isolated this compound and identifying impurities. rjptonline.orgmdpi.comresearchgate.netnih.govrjptonline.orgresearchgate.netresearchgate.netmdpi.com Purity is typically assessed by integrating the peak area of this compound relative to the total peak area of all detected compounds in the chromatogram. researchgate.netnih.govqascf.comasianpubs.org Validation of HPLC methods for parameters like linearity, accuracy, precision, sensitivity (limit of detection and quantification), and recovery is essential for reliable purity assessment. researchgate.net

GC-MS can also be used for identifying volatile contaminants in ginger extracts, although its use for quantifying intact gingerols is limited due to thermal degradation. nih.govnii.ac.jpphatoxnatmed.org

Mass spectrometry, in general, provides valuable information for identifying and profiling contaminants by determining their molecular weight and fragmentation patterns. mdpi.comnih.govmdpi.comekb.eg Techniques like UPLC-QToF-ESI MS allow for comprehensive metabolite profiling and identification of numerous compounds in ginger extracts. mdpi.commdpi.com

Comparison of chromatographic retention times and spectral data (UV, MS) of isolated this compound with those of authentic standards is crucial for positive identification and purity confirmation. rjptonline.orgresearchgate.netnih.gov

The presence and levels of other gingerols (e.g., 6-, 8-, 10-gingerol) and related compounds like shogaols (e.g., 6-shogaol) are common considerations in purity assessment, as they are structurally similar and co-occur in ginger. rjptonline.orgresearchgate.netnih.govrjptonline.orgresearchgate.netnih.gov

Table 1: Examples of Chromatographic Methods for Gingerol Analysis and Purification

TechniqueColumn TypeMobile PhaseDetection MethodApplicationReferences
HPLCC18, Diol-bondedAcetonitrile/Water, Methanol/WaterUV, DADAnalysis, Semi-preparative rjptonline.orgresearchgate.netrjptonline.orgqascf.com
UPLCC18Acetonitrile/WaterMS/MS, QToF-MSAnalysis, Quantification mdpi.comresearchgate.netresearchgate.netmdpi.com
GC-MSNot specified in snippetsNot applicable (gas carrier)MSIdentification of compounds nii.ac.jpphatoxnatmed.org
CCC/HSCCCNo solid support (liquid phases)Solvent systems (e.g., hexane/ethyl acetate/methanol/water)UVPreparative Isolation tandfonline.comqascf.comasianpubs.orgresearchgate.net

Table 2: Example Data on Gingerol Content from SC-CO₂ Extraction

CompoundContent (% of SC-CO₂ extract)
rsc.org-Gingerol75.92 ± 1.14
rsc.org-Shogaol1.25 ± 0.04
rjptonline.org-Gingerol4.54 ± 0.04
nih.gov-Gingerol13.15 ± 0.30
6-Gingediol0.37 ± 0.00

Data derived from a study using SC-CO₂ extract obtained at 280 bar and 40 °C, followed by column chromatography. nih.gov

Table 3: Example Data on Gingerol and Shogaol Quantification in SC-CO₂ Extract by HPLC-DAD

CompoundConcentration (µg/mL in SC-CO₂ extract)
10-Gingerol (B1664516)73.17 ± 2.84
6-Gingerol63.18 ± 3.12
6-Shogaol (B1671286)48.39 ± 2.97
8-Gingerol (B1664213)15.27 ± 0.99
8-Shogaol (B149917)13.27 ± 0.93
10-Shogaol11.03 ± 0.28
This compound1.53 ± 0.09

Data derived from HPLC-DAD quantification of gingerols and shogaols in a supercritical carbon dioxide extract of Zingiber officinale var. rubrum. researchgate.netresearchgate.net

Sophisticated Analytical Techniques for 4 Gingerol Characterization in Complex Biological and Chemical Systems

Spectroscopic Characterization (NMR, HRMS, IR, UV-Vis)

Spectroscopic methods are fundamental for the structural elucidation and identification of 4-gingerol.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon frameworks of the molecule. Analysis of chemical shifts, splitting patterns, and coupling constants allows for the confirmation of the this compound structure and the identification of its various functional groups. researchgate.net Two-dimensional NMR techniques, such as HSQC, HMBC, COSY, and NOESY, can further confirm the connectivity and spatial arrangement of atoms within the this compound molecule. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M-H]⁻, etc.) with high accuracy, HRMS can confirm the molecular formula (C₁₅H₂₂O₄ for this compound) and differentiate it from compounds with similar nominal masses. uni.lumdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural insights by breaking down the molecule into characteristic ions. For gingerols, fragmentation often involves cleavage of the C4-C5 bond, resulting in a neutral loss of 194 atomic mass units (u), or benzylic cleavage leading to a neutral loss of 136 u. nih.govresearchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavelengths. Characteristic absorption bands correspond to vibrations of bonds such as O-H (hydroxyl), C=O (ketone), and C-O (ether and phenol). Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been shown to be effective for the structural characterization of gingerols, even at nanogram levels. mdpi.comsciforum.netekb.eg

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect compounds with chromophores, such as the aromatic ring in this compound. This compound typically exhibits a maximum absorbance around 280-282.8 nm, with a shoulder around 230 nm, which is characteristic of its phenolic structure. rjptonline.orgthepharmajournal.commyfoodresearch.com UV-Vis detection is commonly coupled with chromatographic techniques for the quantification of this compound in extracts.

Advanced Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS/MS) Quantification in Biological Matrices

Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of this compound in complex biological matrices like plasma or tissue samples. These methods offer high sensitivity and selectivity, crucial for analyzing low concentrations of analytes in the presence of numerous endogenous compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the quantification of gingerols in biological matrices. researchgate.netnih.govnih.govresearchgate.net LC separates the components of a sample based on their physicochemical properties, while MS/MS provides specific detection and quantification by selecting parent ions and monitoring their characteristic fragmentation products. This tandem approach significantly reduces interference from co-eluting compounds. Methods have been developed and validated for the simultaneous measurement of several gingerols, including this compound, in human plasma and tissues, demonstrating low limits of quantification and good accuracy and precision. nih.govnih.gov The use of selected reaction monitoring (SRM) in LC-MS/MS enhances sensitivity and specificity for targeted analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of ginger constituents. nih.govresearchgate.neteijppr.comphatoxnatmed.org However, the relatively low volatility and thermal lability of gingerols, particularly those with longer alkyl chains, can limit the direct application of GC-MS without prior derivatization. While GC-MS has been used to identify gingerol in extracts, LC-MS/MS is generally preferred for the analysis of the less volatile gingerols and for quantification in complex biological samples due to the thermal instability of gingerols at the high temperatures used in GC. nih.gov

Quantitative analysis of this compound in biological matrices often involves sample preparation steps such as extraction to isolate the analyte from the complex matrix. The validated LC-MS/MS methods demonstrate good recovery rates for gingerols in biological samples. nih.govnih.gov

Chiral Separation and Enantiomeric Purity Analysis of this compound

This compound possesses a chiral center at the hydroxyl-substituted carbon in its alkyl chain, allowing for the existence of enantiomers ((S) and (R) forms). uni.lu The biological activity of enantiomers can differ significantly, making the analysis of enantiomeric composition and purity important.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers of this compound. This involves using a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. researchgate.netnih.gov Chiral HPLC analysis is used to determine the enantiomeric excess (ee) of synthesized or isolated this compound. researchgate.netnih.govresearchgate.netkoreascience.kr Studies have described the use of chiral columns, such as CHIRALPAK IG, with specific mobile phases for the separation of gingerol enantiomers. nih.gov

While research specifically detailing the chiral separation of this compound itself is less prevalent in the provided results compared to other gingerols like 6-gingerol (B72531), the principles and techniques applied to the chiral separation of related gingerols are directly applicable. researchgate.netnih.govresearchgate.netkoreascience.kracs.orgresearchgate.net The ability to separate and analyze the enantiomers is crucial for understanding the specific biological roles of each form.

Electrochemical Methods for this compound Detection

Electrochemical methods offer sensitive and cost-effective approaches for the detection and quantification of electroactive compounds like this compound, which contains a phenolic hydroxyl group.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) can be used for the analysis of gingerols. nih.govnih.govresearchgate.net The phenolic moiety of this compound is electrochemically active and can be oxidized at a suitable working electrode, generating a measurable current proportional to its concentration. HPLC-ECD provides a sensitive method for detecting gingerols in various samples, including human plasma. nih.gov The use of electrochemical array detection can provide a more comprehensive profile of electroactive compounds. nih.gov

Modified electrodes have been developed to enhance the sensitivity and selectivity of electrochemical detection of gingerols. For instance, multiwalled carbon nanotube (MWCNT) modified glassy carbon electrodes have been employed for the electrochemical detection and quantification of gingerol species, demonstrating improved sensitivity and lower detection limits compared to traditional electrodes. nih.govrsc.orgresearchgate.net Adsorptive stripping voltammetry (AdsSV) is an electrochemical technique that can be used for the detection of gingerol compounds. rsc.org

Development of Novel Biosensors for this compound Detection

The development of novel biosensors for this compound detection is an emerging area aimed at creating rapid, portable, and highly specific analytical tools. Biosensors typically integrate a biological recognition element (e.g., enzyme, antibody, or DNA) with a transducer (e.g., electrochemical, optical, or mass-based) to detect a specific analyte.

While specific examples of biosensors developed solely for this compound are not extensively detailed in the provided search results, the principles of biosensor development for phenolic compounds and related natural products are relevant. Electrochemical biosensors, for example, could potentially utilize enzymes like tyrosinase, which are involved in the oxidation of phenolic compounds, coupled with an electrochemical transducer to detect this compound.

Research on the interaction of gingerol with other materials, such as the use of gingerol extract-stabilized silver nanoparticles for the colorimetric sensing of metal ions, suggests the potential for developing sensing platforms that could be adapted for gingerol detection itself, possibly through changes in optical or electrochemical properties upon interaction. rsc.org The development of novel materials, such as modified electrodes with nanomaterials, as discussed in the electrochemical methods section, represents a step towards more advanced sensing platforms that could form the basis of future biosensors for this compound. nih.govrsc.orgresearchgate.net

Further research is needed to develop dedicated biosensors for this compound, focusing on identifying highly specific recognition elements and integrating them with appropriate transducer technologies for sensitive and selective detection in various matrices.

Molecular Mechanisms and Cellular Targets of 4 Gingerol in Preclinical Models

Modulation of Signal Transduction Pathways

Preclinical studies have indicated that gingerols can modulate various signal transduction pathways involved in inflammation, proliferation, and survival.

NF-κB Pathway Regulation

The NF-κB signaling pathway is a critical regulator of inflammatory and immune responses. Preclinical research suggests that gingerols can suppress the activation of NF-κB. Studies have shown that gingerol can reduce NF-κB target gene expression by inhibiting NF-κB activity. preprints.org This inhibition may occur through the stabilization of the inhibitory protein IκBα and the degradation of IκBα kinase (IKK) activity. preprints.orgfrontiersin.org The mechanism can involve the inhibition of reactive oxygen species (ROS) generation, NF-κB activation, and subsequent cyclooxygenase-2 (COX-2) induction. preprints.org Furthermore, gingerol has been observed to reduce NF-κB target gene expression by suppressing NF-κB activity, which is mediated via Tumor Necrosis Factor Alpha (TNF-α). preprints.org This suppression of the NF-κB signaling pathway is considered one of the primary mechanisms through which gingerols exert anti-inflammatory properties. medtigo.com

MAPK Signaling Cascade Interactions

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade plays a crucial role in cellular responses to various extracellular stimuli, influencing processes such as proliferation, differentiation, and apoptosis. Preclinical studies indicate that gingerols can interact with components of the MAPK pathway. Gingerol has been shown to suppress p38 MAPK phosphorylation. researchgate.net This effect on p38 MAPK may contribute to the anti-inflammatory properties observed with gingerols. rsc.orgnih.gov Some research suggests that gingerol can up-regulate MKP5 and reduce cytokine-induced p38-dependent pro-inflammatory changes. rsc.orgnih.gov Studies in preclinical models of cerebral ischemia have also shown that wikipedia.org-gingerol treatment can reduce MAPK expression. spandidos-publications.com

PI3K/Akt/mTOR Pathway Interventions

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, survival, and metabolism, and its dysregulation is frequently observed in various diseases, including cancer. Preclinical investigations suggest that gingerols can intervene with this pathway. Gingerols have been shown to inhibit the activation of protein kinase B (Akt). preprints.orgfrontiersin.org Inhibition of the PI3K/Akt/mTOR pathway signaling by wikipedia.org-gingerol has been observed in endothelial cells. nih.gov Some studies have demonstrated that gingerols can modulate the PI3K/Akt signaling pathway in cancer cells, influencing apoptosis and cell cycle arrest. wikipedia.org

STAT Pathway Modulation

The Signal Transducer and Activator of Transcription (STAT) pathway is involved in mediating the effects of cytokines and growth factors, playing a role in cell growth, differentiation, and immune responses. Preclinical evidence suggests that gingerols may suppress JAK/STAT-mediated immune evasion mechanisms. mdpi.com While specific detailed mechanisms of 4-Gingerol's interaction with the STAT pathway are not extensively highlighted in the provided search results, the modulation of this pathway has been associated with the broader effects of gingerols in preclinical settings.

AMPK Signaling Pathway Activation

The AMP-activated protein kinase (AMPK) signaling pathway is a master regulator of cellular energy homeostasis. Activation of AMPK can have various therapeutic implications, including effects on metabolism and cell growth. Preclinical studies indicate that gingerols can modulate the AMPK pathway. mdpi.com While direct activation of AMPK by this compound is not explicitly detailed in the provided results, the gingerol class has been implicated in modulating this pathway, which is involved in metabolic processes and can be a target in diseases like metabolic syndrome. ijpsr.com

Wnt/β-catenin Pathway Interactions

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is linked to various pathologies, including cancer. Preclinical research suggests that gingerol could inhibit the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and tumorigenesis, in colon cancer cells. rsc.org Modulation of Wnt/β-catenin signaling by gingerols has been explored in the context of their potential anti-cancer effects. wikipedia.org

Enzyme Activity Modulation

Preclinical research has explored the ability of this compound and related gingerols to modulate the activity of several enzymes involved in inflammatory and oxidative processes.

Cyclooxygenase (COX) Isoenzyme Inhibition Research (e.g., COX-2)

Studies have indicated that gingerols can inhibit cyclooxygenase enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, mediators of inflammation. Gingerols isolated from ginger have been reported as potent inhibitors of the cyclooxygenase enzyme. tandfonline.comtandfonline.com Some gingerol-related compounds, including gingerols and shogaols, selectively inhibit the inducible form of cyclooxygenase, COX-2, over the constitutive form, COX-1, in in vitro studies. nih.gov This selective inhibition of COX-2 may contribute to anti-inflammatory effects while potentially minimizing gastrointestinal side effects associated with COX-1 inhibition. nih.gov For example, 10-gingerol (B1664516) showed COX-2 inhibition with an IC50 value of 32 μM, while not inhibiting COX-1. nih.gov Ginger extract and its components have been shown to reduce the levels of cyclooxygenase-2 (COX-2) expression in preclinical models. mdpi.com

Here is a summary of some findings on gingerol-related compounds and COX inhibition:

CompoundTarget EnzymeIC50 (μM)Selectivity (COX-2 vs COX-1)Source
10-GingerolCOX-232.0 ± 1.5Selective nih.gov
8-Shogaol (B149917)COX-217.5 ± 2.2Selective nih.gov
10-ShogaolCOX-27.5 ± 0.6Selective nih.gov
Ginger preparationCOX-120.0 ± 0.4- nih.gov
Ginger preparationCOX-27.5 ± 0.6More potent than COX-1 nih.gov

Lipoxygenase (LOX) Pathway Modulation

Ginger components, including gingerols, have been shown to inhibit lipoxygenase (LOX), another enzyme involved in the metabolism of arachidonic acid, leading to the formation of leukotrienes, which are also pro-inflammatory mediators. mdpi.commedtigo.com Inhibition of arachidonate (B1239269) 5-lipoxygenase, an enzyme of leukotriene biosynthesis, has been observed with some gingerols. nih.gov This dual inhibition of both COX and LOX pathways by ginger compounds is considered favorable, as inhibiting only COX can sometimes lead to increased leukotriene production. oup.com Studies have revealed that ginger and its components limit leukotriene biosynthesis by inhibiting 5-lipoxygenase (5-LOX). researchgate.net

Nitric Oxide Synthase (NOS) Regulation (e.g., iNOS)

Regulation of nitric oxide synthase (NOS), particularly the inducible form (iNOS), has been observed with gingerols in preclinical settings. iNOS is responsible for the production of nitric oxide (NO), which can contribute to inflammatory processes. nih.gov 6-Gingerol (B72531) has been reported to dose-dependently inhibit NO production and reduce iNOS in lipopolysaccharide (LPS)-stimulated mouse macrophages. nih.govfrontiersin.org Other stable gingerol metabolites or analogs have also been reported to suppress LPS-induced NO production in murine macrophages mainly by reducing iNOS gene and protein production. nih.gov Ginger extract and its components have been shown to reduce the levels of nitric-oxide synthase (NOS) expression. mdpi.com Studies have demonstrated that 6-gingerol inhibited iNOS and TNF production through the suppression of IκBα phosphorylation and NF-κB activation. frontiersin.org

Data on the inhibitory effect of gingerol-related compounds on NO production and iNOS:

CompoundTarget/EffectIC50 (μM)Model SystemSource
6-GingerolInhibition of NO production, reduction of iNOSDose-dependentLPS-stimulated mouse macrophages nih.govfrontiersin.org
rac- tandfonline.com-dihydroparadolInhibition of NO production, attenuation of iNOS7.24 ± 0.22LPS-induced murine macrophages thieme-connect.com
ZTX42 (Capsarol™ analogue)Inhibition of NO production, attenuation of iNOS1.45 ± 0.03LPS-induced murine macrophages thieme-connect.com
6-Shogaol (B1671286)Decreased LPS-induced NO production, reduced iNOS-Murine macrophages researchgate.net
1-dehydro-10-gingerdioneDecreased LPS-induced NO production, reduced iNOS-Murine macrophages researchgate.net

Xanthine (B1682287) Oxidase Inhibition Research

Gingerols have been investigated for their ability to inhibit xanthine oxidase (XO), an enzyme involved in the production of uric acid and reactive oxygen species. researchgate.netjournalijar.com Gingerol has been observed to inhibit xanthine oxidase, an enzyme involved in the formation of reactive oxygen species. researchgate.net While some studies suggest that 6-gingerol shows weak XO inhibitory activity, other research indicates that ginger extract can inhibit xanthine oxidase activity. nih.govresearchgate.net The inhibitory activity may be due to the combined effect of various compounds present in the extract. researchgate.net

Matrix Metalloproteinase (MMP) Activity Modulation

Studies have explored the modulation of matrix metalloproteinase (MMP) activity by ginger compounds. MMPs are enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological processes, including inflammation and cancer progression. Gingerols and shogaols have been associated with anti-MMP activity. researchgate.netresearchgate.net An aqueous extract from Zingiber officinale was confirmed to modulate expression levels of MMP-2, MMP-9, TIMP-1, and TIMP-2 in a concentration-dependent manner in a preclinical study. researchgate.netresearchgate.net 6-Gingerol has been reported to prevent the activities of MMPs in invasive human pancreas cancer cells through modulation of signaling pathways. nih.gov Gingerols and their derivatives have also been shown to reduce the synthesis of MMP-1, MMP-3, and MMP-13 in preclinical models of osteoarthritis. mdpi.com

Receptor Binding and Agonism/Antagonism Studies

Preclinical research has also investigated the interaction of gingerols with various receptors. Gingerols have been identified as a novel class of naturally occurring agonists for the transient receptor potential vanilloid 1 (TRPV1) receptor, which is known to be activated by capsaicin (B1668287) and is involved in pain perception and inflammation. researchgate.netnih.gov Studies using cultured dorsal root ganglion neurons showed that 6-gingerol and 8-gingerol (B1664213) evoked capsaicin-like intracellular calcium transients and ion currents, which were blocked by a TRPV1 antagonist. researchgate.netnih.gov The potency of gingerols as TRPV1 agonists was found to increase with the increasing size and hydrophobicity of their side chain. researchgate.netnih.gov

TRPV1 Receptor Activation and Desensitization Mechanisms

The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a non-selective cation channel known for its role in detecting and integrating various noxious stimuli, including heat, low pH, and vanilloid compounds like capsaicin. frontiersin.orgfrontiersin.orgresearchgate.net Gingerols, including this compound, possess a vanillyl head group that interacts with the TRPV1 channel, similar to capsaicin. mdpi.com This interaction can lead to the activation of the channel. researchgate.netmdpi.com

Prolonged activation of TRPV1 by agonists such as capsaicin can lead to desensitization, a mechanism that contributes to its therapeutic use in pain management. frontiersin.orgresearchgate.netnih.gov This desensitization can occur through pore closure or tachyphylaxis, which involves the internalization and degradation of the channel protein. frontiersin.orgnih.gov Calcium influx through the activated TRPV1 channel is a key factor in desensitization, potentially involving calmodulin binding or calcineurin-mediated dephosphorylation. frontiersin.orgfrontiersin.org While 6-gingerol and other ginger constituents have been studied for their TRPV1 interactions and potential for desensitization, research specifically detailing the activation and desensitization mechanisms induced solely by this compound is less extensive in the provided search results, which primarily discuss gingerols as a class or focus on 6-gingerol. However, the structural similarity suggests that this compound is likely to share some of these properties.

G-Protein Coupled Receptor (GPCR) Interactions

G-Protein Coupled Receptors (GPCRs) are a large superfamily of transmembrane receptors that play critical roles in various physiological processes. Some studies suggest that ginger constituents, including gingerols, may interact with certain GPCRs. For instance, some research indicates that the antiemetic effects of gingerols and shogaols might involve modulation of 5-HT3 receptors, which are ligand-gated ion channels but are often discussed in the context of pathways involving GPCRs. nih.govresearchgate.net Another study mentions that 10-gingerol is listed as interacting with GPCRs in a database, though specific details of the interaction mechanisms are not provided in the abstract. nus.edu.sg Comprehensive data specifically on the direct interaction mechanisms of this compound with a wide range of GPCRs were not prominently featured in the search results.

Nuclear Receptor Modulations

Nuclear receptors are a class of intracellular proteins that regulate gene expression in response to binding with specific ligands. Some research indicates that ginger compounds can modulate nuclear receptor activity. For example, 6-gingerol has been reported to increase ABCA1 mRNA levels, possibly through the activation of Liver X Receptor alpha (LXRα), a nuclear receptor involved in cholesterol metabolism. mdpi.comfrontiersin.org Another study mentions that zerumbone, a compound also found in ginger, was associated with the activation of PPARα, a nuclear receptor known to inhibit NF-κB signaling. mdpi.com While these findings highlight the potential for ginger constituents to interact with nuclear receptors, specific detailed mechanisms of this compound's modulation of nuclear receptors were not extensively covered in the provided information.

EGFR Signal Transducer Targeting

Regulation of Gene Expression and Epigenetic Modifications

Ginger compounds have been shown to influence gene expression and epigenetic mechanisms, contributing to their biological effects.

Transcriptional Factor Activation/Inhibition (e.g., AP-1)

Transcriptional factors are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. Activator Protein 1 (AP-1) is a transcription factor involved in various cellular processes, including proliferation and differentiation, and its aberrant activity is linked to tumor promotion. nih.govplos.orge-crt.org Nuclear Factor kappa B (NF-κB) is another crucial transcription factor involved in inflammation and cell survival. springermedizin.deresearchgate.netresearchgate.net

Several ginger compounds, including gingerols, have been shown to modulate the activity of these transcription factors. For example, 6-gingerol has been reported to reduce the activation of AP-1. nih.gov It can inhibit the transcriptional binding activity of PMA-induced AP-1 in colon cancer cells by inhibiting the MAPK/AP-1 signaling pathway. plos.org Ginger extract and its constituents have also been shown to inhibit NF-κB signaling. mdpi.comresearchgate.netrsc.org This inhibition can occur through mechanisms such as the stabilization of inhibitory IκBα and degradation of IκBα kinase (IKK) activity. researchgate.net While these findings highlight the impact of gingerols on AP-1 and NF-κB, specific studies focusing solely on the effects of this compound on these transcription factors were not prominently found in the search results, which often discuss gingerols as a group or focus on 6-gingerol.

Histone Modification Enzyme Interactions

Research into the direct interactions of this compound with histone modification enzymes is less extensive compared to other gingerols like 6-gingerol. However, studies on ginger compounds, in general, have explored their potential to modulate epigenetic mechanisms, including histone modification. Some research suggests that gingerol derivatives can exhibit histone deacetylase (HDAC) inhibitory activity. rsc.org For instance, certain natural and semi-synthetic 6-gingerol derivatives have shown HDAC inhibitory activity in the micromolar range. rsc.org While these findings primarily pertain to 6-gingerol and its derivatives, they raise the possibility that this compound may also influence histone modification enzymes, contributing to its observed biological effects. Further specific research is needed to clarify the precise interactions and functional consequences of this compound with histone modification enzymes in preclinical models.

Cellular Process Perturbations

Preclinical studies have demonstrated that this compound, along with other gingerols, can significantly impact various cellular processes, particularly in neoplastic cells. These perturbations contribute to the observed anti-proliferative and pro-apoptotic effects.

Apoptosis Induction Mechanisms in Neoplastic Cells (e.g., Caspase-dependent, Mitochondrial Pathway)

Apoptosis, or programmed cell death, is a key mechanism by which this compound and related compounds exert their anticancer effects in preclinical models. Studies have shown that gingerols can induce apoptosis in various cancer cell lines. mdpi.comnih.govoncotarget.comnih.gov This induction often involves both caspase-dependent and mitochondrial pathways.

Research indicates that gingerol can activate caspases, including caspase-8, caspase-9, caspase-3, and caspase-7, leading to the breakdown of poly-ADP ribose polymerase (PARP), a hallmark of apoptosis. nih.gov The mitochondrial pathway of apoptosis, also known as the intrinsic pathway, is frequently implicated. This pathway is characterized by the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. biomolther.orgmdpi.com Cytochrome c then triggers the activation of caspase-9, which subsequently activates effector caspases like caspase-3, leading to the dismantling of the cell. mdpi.com

Studies on 6-gingerol, a closely related compound, have shown its ability to increase the ratio of pro-apoptotic proteins (e.g., BAX) to anti-apoptotic proteins (e.g., BCL-2), further promoting mitochondrial outer membrane permeabilization and cytochrome c release. mdpi.com While specific detailed studies on this compound's direct impact on these proteins and pathways are less abundant in the provided search results, the shared structural characteristics and observed apoptotic effects of gingerols suggest similar underlying mechanisms.

Autophagy Pathway Modulation

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. Its role in cancer is complex and can be either pro-survival or pro-death depending on the context. Preclinical studies suggest that ginger compounds can modulate autophagy. Some research indicates that gingerol can influence autophagy flux, and this modulation can impact the sensitivity of cancer cells to other death-inducing agents. nih.gov For example, inhibition of autophagy flux by gingerol has been shown to enhance TRAIL-induced tumor cell death in certain cancer cell lines. nih.gov

Furthermore, studies on 6-gingerol have explored its ability to induce autophagy in specific cell types, which can contribute to improved cell survival under stress conditions. mdpi.com Conversely, in the context of cancer, modulating autophagy can be a strategy to enhance the efficacy of anticancer therapies. frontiersin.orgnih.gov The precise mechanisms by which this compound modulates autophagy and the implications for cancer therapy require further dedicated investigation.

Cell Cycle Arrest and Proliferation Inhibition (e.g., G0/G1, G2/M phases, Cyclin/CDK regulation)

Inhibition of cancer cell proliferation is a key effect observed in preclinical studies with gingerols. mdpi.comfoodandnutritionjournal.orgsemanticscholar.org This is often achieved through the induction of cell cycle arrest. The cell cycle is a tightly regulated process, and dysregulation can lead to uncontrolled cell division characteristic of cancer.

Gingerols, including 6-gingerol and 10-gingerol, have been reported to induce cell cycle arrest at different phases, such as the G0/G1 and G2/M phases, in various cancer cell lines. nih.govoncotarget.commdpi.comsemanticscholar.orgoncotarget.com This arrest is often associated with the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). These proteins form complexes that drive the progression through different phases of the cell cycle.

For instance, 6-gingerol has been shown to induce G2/M cell cycle arrest and increase levels of p21, a CDK inhibitor, in cervical cancer cells. oncotarget.com Another study indicated that 6-gingerol induced G0/G1 cell cycle arrest in glioma cells, linked to reduced ERK phosphorylation and augmented p21 expression. biomolther.org By interfering with the expression or activity of cyclins and CDKs, gingerols can halt the cell cycle, preventing cancer cells from dividing and proliferating. While specific data on this compound's direct effects on cyclin/CDK regulation are limited in the provided results, the documented effects of other gingerols suggest a similar potential mechanism.

Mitochondrial Function and Bioenergetics Regulation

Mitochondria are critical organelles involved in energy production, apoptosis, and other cellular processes. Preclinical research indicates that gingerols can influence mitochondrial function and bioenergetics. mdpi.comresearchgate.netsci-hub.seresearchgate.netnih.govscilit.com

Studies have shown that gingerols can impact mitochondrial membrane potential, a crucial indicator of mitochondrial health and function. A decrease in mitochondrial membrane potential is often observed during the induction of the mitochondrial apoptotic pathway. biomolther.orgmdpi.com Furthermore, ginger compounds have been investigated for their potential to promote mitochondrial biogenesis, the process of creating new mitochondria, which can enhance metabolic function. sci-hub.se

Research on ginger extract and 6-gingerol has demonstrated their ability to increase mitochondrial mass, mitochondrial DNA copy number, and ATP production in liver cells. sci-hub.se This was associated with the activation of the AMPK-PGC1ɑ signaling pathway, which plays a central role in regulating energy metabolism and mitochondrial biogenesis. sci-hub.sefrontiersin.org Gingerols may also affect the activity of mitochondrial respiratory chain complexes, which are essential for oxidative phosphorylation and ATP synthesis. sci-hub.se

Perturbations in mitochondrial function, including increased mitochondrial reactive oxygen species (mtROS) production, have also been linked to the pro-apoptotic effects of gingerols in cancer cells. biomolther.orgmdpi.com These findings highlight the significant impact of gingerols on mitochondrial dynamics and energy metabolism in preclinical settings.

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is involved in protein folding, lipid synthesis, and calcium homeostasis. Various cellular stresses, including those induced by some anticancer agents, can lead to ER stress and activate the unfolded protein response (UPR). The UPR can initially be adaptive, promoting cell survival, but prolonged or severe ER stress can trigger apoptosis. nih.govresearchgate.net

Research suggests that ginger compounds can influence the ER stress response. Some studies indicate that gingerol can suppress ER stress in preclinical models. nih.gov For instance, 6-gingerol treatment has been shown to attenuate the expression of ER stress markers such as GRP78, IRE1, and TRAF2 in the liver of rats in a model of non-alcoholic related fatty liver disease. nih.gov

Antioxidant and Oxidative Stress Response Mechanisms

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidants, plays a significant role in the pathogenesis of numerous diseases. This compound has demonstrated the ability to modulate oxidative stress through several mechanisms in preclinical settings.

Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

This compound, along with other ginger compounds like shogaols, paradols, and zingerone (B1684294), exhibits direct free radical scavenging activity, thereby diminishing ROS production. frontiersin.orgnih.govfrontiersin.org Studies have shown that ginger extract can reduce the generation of ROS in human chondrocyte cells under oxidative stress induced by interleukin-1β (IL-1β). mdpi.comnih.gov Similarly, ginger extract was found to reduce ROS production in human fibrosarcoma cells exposed to H2O2-induced oxidative stress. mdpi.comnih.gov 6-Gingerol, a related gingerol, has also been shown to inhibit intracellular ROS accumulation in neuroblastoma cells subjected to oxidative stress. nih.gov Furthermore, ginger compounds can inhibit nitric oxide (NO) production, a key reactive nitrogen species, by suppressing inducible nitric oxide synthase (iNOS) expression. frontiersin.orgmdpi.com

Nrf2/ARE Pathway Activation

A crucial mechanism by which this compound and other ginger bioactives exert antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org Nrf2 is a master regulator of intracellular redox homeostasis, and its activation leads to the transcription of various antioxidant proteins and detoxification enzymes. frontiersin.orgnih.gov Under normal conditions, Nrf2 is sequestered in the cytoplasm by KEAP1, which targets it for degradation. nih.govmdpi.com Upon activation by oxidative stress or phytochemicals, Nrf2 translocates to the nucleus, where it binds to ARE sequences in the promoter regions of target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govmdpi.com While 6-shogaol has been specifically noted for its ability to activate Nrf2 by interacting with KEAP1, ginger phenylpropanoids, including gingerols, have also been shown to increase Nrf2 levels in human skin cells. nih.gov Activation of the Nrf2/ARE pathway by ginger compounds enhances the production of enzymatic antioxidants and glutathione (B108866) (GSH), contributing to the reduction of RONS. frontiersin.orgfrontiersin.orgfrontiersin.org

Regulation of Antioxidant Enzyme Systems (e.g., SOD, Catalase, GSH-Px)

Preclinical studies indicate that this compound and other ginger constituents can enhance the activity and expression of key antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), are vital for neutralizing ROS and maintaining cellular defense against oxidative damage. spandidos-publications.comscielo.brbmbreports.org Ginger has been shown to initiate the replenishment of antioxidant enzymes such as SOD and CAT and elevate glutathione levels. frontiersin.org In a mouse model, treatment with zingerone, a related compound, increased total GSH and the activities of SOD, GSH-Px, and CAT in renal tissues. bmbreports.org Similarly, studies on the effects of ginger and its constituents on aging hallmarks demonstrated that a ginger constituent significantly enhanced antioxidant enzyme activities, including SOD, CAT, and GSH-Px. researchgate.net Another study focusing on 10-gingerol in adipocytes showed increased levels of CAT and GPx1, although not SOD-1. mdpi.com

Immunomodulatory Mechanisms in Cellular Models

Beyond its antioxidant effects, this compound has also demonstrated immunomodulatory properties in cellular models, primarily through the modulation of inflammatory mediators and immune cell activity.

Cytokine and Chemokine Production Modulation (e.g., TNF-α, IL-1β, IL-6)

This compound and other gingerols have been shown to inhibit the production of pro-inflammatory cytokines and mediators in various cellular models. Studies using LPS-induced RAW 264.7 murine macrophage cells, a common model for inflammation, have shown that gingerol can inhibit the production of TNF-α, IL-1β, and IL-6. researchgate.net Ginger extract and its components, including gingerols, have been reported to inhibit NF-κB signaling activation, which leads to a decrease in TNF-α, IL-1β, and IL-6 levels. mdpi.commdpi.com In mouse peritoneal macrophages, 6-gingerol decreased the LPS-triggered production of IL-1β, TNF, IL-12, and the chemokine CCL5 (RANTES). frontiersin.org 10-Gingerol also demonstrated an anti-inflammatory effect in adipocytes by decreasing TNFα levels following acute LPS stimulation. mdpi.com

Table 1: Effects of Gingerol on Pro-inflammatory Cytokine Production in LPS-induced RAW 264.7 Cells

CytokineEffect of Gingerol TreatmentReference
TNF-αInhibition of production researchgate.net
IL-1βInhibition of production researchgate.net
IL-6Inhibition of production researchgate.net

Immune Cell Activation and Differentiation

Preclinical research suggests that ginger compounds, including gingerols, can modulate immune cell activation and differentiation, particularly affecting T lymphocytes and neutrophils. Ginger has been shown to modulate Th1 and Th2 regulation. frontiersin.org Gingerols can reduce T cell activation and proliferation, as well as the secretion of IFNγ and IL-2 by activated T cells. researchgate.net In mouse models of airway allergy, ginger extract and 6-gingerol suppressed Th1 and Th2 cell expansion and differentiation and downregulated related cytokines. researchgate.net 6-Gingerol has also been shown to directly inhibit Th2 cell polarization. researchgate.net Furthermore, 6-gingerol suppressed both superantigen- and anti-CD3-induced T cell proliferation and abrogated IL-2 production in T cells, suggesting an effect on T cell receptor-mediated signal transduction. researchgate.net Studies also indicate that ginger phytochemicals can affect neutrophil granulocyte function by inhibiting ROS generation. frontiersin.org Low concentrations of 6-gingerol have been shown to alter the activity of immune cells, specifically neutrophil granulocytes, via targeting the TRPV1 receptor. immunopaedia.org.za

Table 2: Effects of Gingerols on Immune Cell Activity in Preclinical Models

Immune Cell TypeEffect of GingerolsReference
T cellsReduced activation and proliferation, suppressed Th1/Th2 differentiation, reduced cytokine secretion (IFNγ, IL-2, IL-4, IL-13) frontiersin.orgfrontiersin.orgresearchgate.net
Neutrophil GranulocytesInhibition of ROS generation, altered activity via TRPV1 receptor frontiersin.orgimmunopaedia.org.za
MacrophagesReduced production of pro-inflammatory cytokines and chemokines researchgate.netfrontiersin.org

Neurobiological Mechanisms in In Vitro and Animal Models

Preclinical research utilizing both in vitro and animal models has provided insights into the potential neurobiological effects of gingerols, including this compound. These studies explore the compound's influence on key processes within the nervous system, such as neuroinflammation, neurotransmitter interactions, and synaptic plasticity.

Neuroinflammation Pathway Modulation

Neuroinflammation is a critical factor in the pathogenesis of various neurological disorders. Studies have investigated the capacity of gingerols, including 6-gingerol, to modulate inflammatory pathways in the brain and associated tissues in preclinical settings.

Research using lipopolysaccharide (LPS)-induced models of inflammation, both in vitro and in vivo, has demonstrated that gingerols can suppress the activation of key inflammatory pathways. For instance, 6-gingerol has been shown to attenuate LPS-induced neuroinflammation and cognitive impairment in rats, partially by suppressing astrocyte overactivation. sci-hub.se In C6 astroglioma cells treated with LPS, 6-gingerol blocked the release of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the increase in intracellular reactive oxygen species (ROS), nitric oxide (NO), and inducible nitric oxide synthase (iNOS). sci-hub.se

In a rat model of LPS-induced depression, 6-gingerol administration effectively alleviated depressive behavior and suppressed the activation of microglia in the prefrontal cortex. nih.gov This effect was linked to the inhibition of the NF-κB/NLRP3 inflammatory pathway, leading to reduced levels of inflammatory cytokines IL-1β and IL-18. nih.gov In vitro experiments in BV2 microglial cells similarly showed that 6-gingerol mitigated the nuclear translocation of NF-κB p65, NLRP3 activation, and the maturation of IL-1β and IL-18 induced by LPS. nih.gov

Gingerol-enriched ginger supplementation in a spinal nerve ligation (SNL) rat model of neuropathic pain significantly decreased mRNA expression levels of NF-κB and TNF-α in the right amygdala and colon, suggesting a role in mitigating neuroinflammation in both gut and brain tissues in this pain model. researchgate.netfrontiersin.orgfrontiersin.org

The anti-inflammatory effects of gingerols are often attributed to their ability to inhibit the activation of signaling pathways such as NF-κB. researchgate.netfrontiersin.org This inhibition can lead to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines. frontiersin.org

The following table summarizes some key findings on gingerol's effects on neuroinflammation pathways in preclinical models:

Model (In Vitro/In Vivo)Compound/Extract UsedInflammatory Stimulus/ModelKey Findings on Neuroinflammation ModulationRelevant Pathways/MarkersSource
In Vitro (C6 astroglioma cells)6-GingerolLPSBlocked release of TNF-α, IL-6; reduced ROS, NO, iNOS.NF-κB sci-hub.se
In Vivo (Rats)6-GingerolLPS-induced depressionSuppressed microglial activation in PFC; reduced IL-1β, IL-18.NF-κB/NLRP3 nih.gov
In Vitro (BV2 microglia)6-GingerolLPSMitigated nuclear translocation of NF-κB p65; reduced IL-1β, IL-18.NF-κB, NLRP3 nih.gov
In Vivo (SNL rats)Gingerol-enriched gingerNeuropathic pain (SNL)Decreased mRNA of NF-κB and TNF-α in amygdala and colon.NF-κB, TNF-α researchgate.netfrontiersin.orgfrontiersin.org

Neurotransmitter System Interactions (e.g., NMDAR2B)

Research indicates that gingerols may interact with various neurotransmitter systems, which are crucial for neuronal signaling and function. One area of investigation has focused on the N-methyl-D-aspartate receptor subunit 2B (NMDAR2B).

Studies on painful diabetic neuropathy (PDN) in mice have shown that ginger extract and its component 6-shogaol attenuated pain by decreasing the expression of NMDAR2B in the spinal cord. frontiersin.orgresearchgate.netsci-hub.se This suggests a potential modulatory effect of ginger compounds on this specific receptor subunit in the context of neuropathic pain. Ginger extract and its major constituents have been reported to decrease the activity and expression of NMDA receptors throughout the central nervous system in in vivo studies. mdpi.com Specifically, ginger has been shown to decrease the mRNA expression of NMDAR2B in the spinal cord. mdpi.com

Molecular docking studies have provided insights into the potential interaction of 6-gingerol with the human NR2B-containing NMDA receptor. These studies suggest that 6-gingerol may inhibit this receptor by interacting with the amino-terminal domain, the glutamate-binding site, and within the ion channel. mdpi.com

Beyond NMDAR2B, gingerols have also been explored for their effects on other neurotransmitter systems. Animal and in vitro studies have demonstrated that ginger extract possesses antiserotoninergic and 5-HT3 receptor antagonism effects, which may contribute to its anti-emetic properties. arccjournals.com Some ginger phytochemicals, including 6-gingerol, may function as 5-hydroxytryptamine (5-HT3) antagonists. arccjournals.com

Investigations into the anticonvulsant activity of ginger extract and 6-gingerol in a pentylenetetrazole (PTZ)-induced seizure model in larval zebrafish suggest a possible connection to their influence on GABA neurotransmission. mdpi.com

The following table summarizes some key findings on gingerol's interactions with neurotransmitter systems in preclinical models:

Model (In Vitro/In Vivo)Compound/Extract UsedNeurotransmitter System/ReceptorKey Findings on InteractionSource
In Vivo (Mice)Ginger extract, 6-ShogaolNMDAR2B (spinal cord)Decreased expression. frontiersin.orgresearchgate.netsci-hub.se
In Vivo (CNS)Ginger extract, major constituentsNMDA receptorsDecreased activity and expression. mdpi.com
In Vitro (Molecular docking)6-GingerolHuman NR2B-containing NMDA receptorSuggested inhibition via interaction with binding sites and ion channel. mdpi.com
In Vitro/In VivoGinger extract, gingerols5-HT3 receptorAntagonism effects. arccjournals.com
In Vivo (Larval zebrafish)Ginger extract, 6-GingerolGABA neurotransmissionPossible influence related to anticonvulsant activity. mdpi.com

Synaptic Plasticity Research

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Preclinical studies have explored the potential of ginger compounds to influence synaptic plasticity.

While some studies primarily focus on other ginger compounds like 6-shogaol in the context of synaptic plasticity and cognitive function, the broader effects of ginger extract, which contains gingerols, have also been investigated. For instance, ginger extract has been reported to promote the formation of synapses in the brain (specifically in mouse hippocampi and rat C6 glioma cells) through the activation of extracellular signal-regulated kinase (ERK) induced by nerve growth factor (NGF) and cyclic AMP response element-binding protein (CREB). nih.gov

In a mouse model of Alzheimer's disease induced by amyloid β, fermented ginger was shown to ameliorate memory impairment and increase the levels of presynaptic and postsynaptic proteins, indicating a positive effect on synaptic integrity. nih.gov Another study highlighted that 6-shogaol could alleviate cognitive dysfunction in AD mice by enhancing synaptogenesis in the brain, alongside inhibiting inflammatory responses and upregulating NGF levels. nih.gov

Structure Activity Relationship Sar Studies of 4 Gingerol and Its Analogs

Impact of Alkyl Chain Length on Biological Activity (e.g., COX-2 inhibition, antimicrobial, antioxidant, cytotoxicity)

The length of the alkyl chain in gingerol analogs significantly influences their biological activity.

COX-2 Inhibition: Studies have shown that the lipophilicity of the alkyl side chain is a crucial determinant for COX-2 inhibitory efficacy. frontiersin.orgnih.govresearchgate.net Among the tested gingerols (6-, 8-, 10-, and 12-gingerols), 10-gingerol (B1664516), with a 14-carbon length in its lipophilic alkyl side chain, has demonstrated the highest inhibitory activity on COX-2, while shorter and longer chains showed moderately weaker effects. frontiersin.org

Antimicrobial Activity: For antimicrobial effects, particularly against bacteria like Helicobacter pylori and periodontal bacteria, shorter alkyl side chains of gingerols appear to play a key role in their inhibitory effect. mdpi.com For instance, 6-gingerol (B72531) showed a strong antimicrobial effect against H. pylori. mdpi.com In contrast, studies on anti-biofilm activity against Pseudomonas aeruginosa indicated that affinity for the LasR receptor and inhibition of biofilm formation increased with longer alkyl chains, up to 8-gingerol (B1664213). mdpi.comresearchgate.netkorea.ac.kr

Antioxidant Activity: The influence of alkyl chain length on antioxidant activity can vary depending on the assay and substrate. Some studies suggest that substituents on the alkyl chain contribute to radical scavenging and inhibition of oil autoxidation. nih.govresearchgate.net While some reports indicate that extending the alkyl chain length from 6 to 12 carbons had no significant influence on the antioxidant activity of gingerols, others suggest that the affinity of antioxidants to substrates is somewhat influenced by chain length. nih.govresearchgate.net

Cytotoxicity: The appropriate longer alkyl side-chain length has been identified as a structural determinant contributing critically to the enhancement of cytotoxic activity against certain cancer cells, such as human promyelocytic leukemia (HL-60) cells. capes.gov.brnih.gov Increased lipophilicity associated with longer chains may enhance permeability into cancer cell membranes, potentially increasing anticancer potential. mdpi.com Studies on breast cancer cells also suggested that the length of the alkyl side chain is optimal for activity. nih.gov However, for antihepatotoxic effects, the highest activity was achieved with 7- and 8-congeners. rsc.org

Here is a summary of the impact of alkyl chain length on different biological activities:

Biological ActivityOptimal Alkyl Chain Length/TrendKey Findings
COX-2 InhibitionAround 14 carbons (10-gingerol)Lipophilicity is crucial; 10-gingerol most potent among tested gingerols. frontiersin.org
Antimicrobial ActivityShorter chains (e.g., 6-gingerol)Important for inhibition of H. pylori. mdpi.com
Anti-biofilm ActivityLonger chains (up to 8-gingerol)Increased affinity for LasR and biofilm inhibition. mdpi.comresearchgate.netkorea.ac.kr
Antioxidant ActivityVariableMay depend on assay/substrate; some influence observed. nih.govresearchgate.net
CytotoxicityAppropriate longer chainsContributes to enhanced activity against certain cancer cells. capes.gov.brnih.gov
Antihepatotoxic Activity7- and 8-congenersHighest activity observed with these chain lengths. rsc.org

Role of β-Hydroxy Ketone Moiety in Bioactivity

The β-hydroxy ketone moiety is a characteristic structural feature of gingerols. nih.govscielo.org.za Its presence and modifications can impact biological activities.

COX-1 Inhibition: The presence of the carbonyl function at C3 is important for COX-1 inhibitory activity. nih.gov

Anti-biofilm Activity: Removal of the hydroxyl group on the alkyl tail has been shown to decrease anti-biofilm activity against P. aeruginosa. mdpi.com However, another study on RhlR antagonism suggested that the β-hydroxy substitution does not seem to be essential for activity, and the central region can be either a carbonyl or hydroxyl group, both crucial for binding to RhlR. mdpi.com

Antioxidant Activity: The existence of the 5-OH group (part of the β-hydroxy ketone moiety in gingerols) can decrease formal hydrogen-transfer and electron-donating abilities but increase DNA damage- and lipid peroxidation-protecting abilities. researchgate.net

Cardiotonic Activity: The β-hydroxy ketone group is readily degraded, particularly at low pH, leading to the formation of shogaols, which are devoid of cardiotonic activity. google.com

Influence of Aromatic Ring Substituents on Target Affinity

The substitution pattern on the aromatic ring also plays a role in the biological activities of gingerol analogs. The general structure of natural gingerols includes 4-hydroxyl and 3-methoxyl groups on a 1,3,4 trisubstituted aromatic ring system, which is essential for their activities. frontiersin.org

COX-2 Inhibition: An aromatic group substituted with a free hydroxyl group at C3 or C4 is important for potent COX-2 inhibition. nih.gov Compounds with a hydroxyl group at C2 or methoxy-substituents at both C3 and C4 showed only moderate activity. nih.gov A hydrogen bond acceptor is also reported to be needed at position C4 on the aromatic ring for higher potency. nih.gov

Antimicrobial Activity: For anti-biofilm activity against P. aeruginosa targeting LasR, compounds with a hydrogen-bonding acceptor group (e.g., F or OH) at the 4′-position of the phenyl moiety were the most potent, indicating the essential nature of this interaction for binding to LasR. mdpi.comkorea.ac.kr For RhlR antagonism, introducing difluoro substituents at the 3- and 4-position of the phenyl ring resulted in more potent compounds compared to the natural 3-OCH₃ and 4-OH substituents in 4-gingerol. mdpi.comnih.gov

Cytotoxicity: The ortho-diphenoxyl functionality on the aromatic ring is a structural determinant that contributes critically to the enhancement of cytotoxic activity. capes.gov.brnih.gov For cytotoxicity against colorectal cancer cells, an ortho-dimethoxy group in the aromatic ring significantly increased activity. nih.gov

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry can significantly impact the biological activity of chiral compounds like gingerols, which have a chiral center at the hydroxyl-bearing carbon in the alkyl chain.

Anti-biofilm Activity: Studies on anti-biofilm activity against P. aeruginosa have emphasized the importance of stereochemistry. nih.gov The (R)-enantiomer of 8-gingerol showed stronger LasR-binding affinity and inhibition of biofilm formation compared to the (S)-enantiomer and the racemic mixture. mdpi.comkorea.ac.kr

Cardiotonic Activity: The inotropic activity of a gingerol analog, 1-(4-hydroxy-3-methoxyphenyl)dodecan-3-ol, was shown to be enantiospecific, with one enantiomer exhibiting significantly more potent action than the other. google.com

Design and Synthesis of Novel this compound Derivatives with Enhanced Potency or Selectivity

Based on SAR studies, novel gingerol derivatives are being designed and synthesized to improve their potency, selectivity, and other pharmacological properties. researchgate.netacs.org

Anti-biofilm Agents: Modifications to the head, middle, and tail sections of gingerol have been explored to develop more potent LasR antagonists for inhibiting P. aeruginosa biofilm formation. researchgate.netkorea.ac.kr This includes varying alkyl chain length, introducing double bonds for restricted rotation, and modifying the aromatic ring substituents. mdpi.comresearchgate.netkorea.ac.kr Novel this compound analogs with modified tail regions, such as substituted phenyl groups, have been synthesized and evaluated for RhlR antagonism. nih.govacs.org

Cytotoxicity: New semi-synthesized gingerol derivatives have been developed and tested for cytotoxicity against cancer cell lines, such as human colon cancer cells. nih.gov Modifications to the side chain and aromatic ring have led to compounds with enhanced cytotoxic activity. capes.gov.brnih.govnih.gov

Other Activities: Efforts are also directed towards synthesizing gingerol derivatives with enhanced activity in other areas, such as HDAC inhibition and anti-platelet aggregation. researchgate.net The synthesis often involves multi-step procedures, including protection group chemistry and reactions to introduce desired functionalities or modify existing ones. acs.orgacs.org Asymmetric synthesis methods, including enzyme-catalyzed reactions, are being explored to obtain specific stereoisomers with potentially enhanced activity. google.comacs.org

Synthetic Approaches to 4 Gingerol and Its Structural Analogs for Research Purposes

Total Synthesis Strategies of (±)-4-Gingerol

Total synthesis of racemic (±)-gingerols, including (±)-6-gingerol, has been reported through different approaches. Early syntheses of the (±)-form of 6-gingerol (B72531) were described in the literature. drugfuture.com One common strategy involves the reaction of vanillin (B372448) or a protected vanillin derivative with an appropriate carbonyl compound to extend the carbon chain via aldol (B89426) condensation. google.com This is followed by subsequent reactions, such as hydrogenation, to yield the gingerol structure. For instance, a one-step synthesis of (±)-6-, 8-, and 10-gingerols has been explored through the low-temperature addition of a dianion of zingerone (B1684294) to appropriate aldehydes. caldic.com Zingerone itself can be formed from gingerol via a retro-aldol reaction. wikipedia.orghorizonepublishing.comresearchgate.net

Stereoselective Synthesis of Enantiopure 4-Gingerol

The biological activities of gingerols are often stereospecific, making the synthesis of enantiopure forms important for research. Stereoselective synthesis aims to produce a specific enantiomer (either S or R) of the compound. An enantioselective total synthesis of a novel gingerol-related compound has been achieved using key steps such as Sharpless asymmetric dihydroxylation. tandfonline.comresearchgate.net Another approach for the asymmetric synthesis of gingerols, including (+)-(S)-6-, 8-, and 10-gingerols, has utilized a chiral β-keto sulfoxide. caldic.comresearchgate.net Efficient and asymmetric methods for the synthesis of natural gingerols have also been reported, often starting from vanillin and involving intermediates such as epoxides. researchgate.net Stereoselective biocatalyzed reductions of ginger active components have also been explored. researchgate.net

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis combines chemical and enzymatic reactions to achieve transformations that may be difficult using only traditional chemical methods. This approach can be particularly useful for obtaining enantiopure compounds. A chemoenzymatic synthesis of (R)-8-gingerol has been reported, where a key chiral intermediate was prepared by enantioselective lipase-catalyzed esterification of a 2-hydroxy acid. caldic.com Enzymes can also be used for the stereoselective reduction of ginger compounds. researchgate.net

Semisynthesis from Natural Precursors

Semisynthesis involves using naturally occurring compounds as starting materials for the synthesis of other related compounds. This can be an efficient route if the natural precursor is readily available. Gingerols and shogaols are related compounds found in ginger. preprints.orgwikipedia.org Shogaols are formed from gingerols through a dehydration reaction, often upon drying or heating of ginger. wikipedia.orgwikipedia.org Semisynthesis of gingerol derivatives has been explored. mdpi.comnih.gov While the direct semisynthesis of this compound from a readily available natural precursor like zingerone or shogaols is not explicitly detailed in the provided results for this compound specifically, the principle of using natural ginger constituents as starting materials for related structures is established. For example, dehydrozingerone (B89773) has been synthesized from gingerols and shogaols. researchgate.net

Parallel Synthesis of this compound Libraries for SAR Studies

Parallel synthesis involves the simultaneous synthesis of a series of related compounds, often in a high-throughput manner. This is a valuable technique for generating libraries of structural analogs for Structure-Activity Relationship (SAR) studies, which aim to understand how variations in chemical structure affect biological activity. Libraries of gingerol derivatives have been designed and synthesized to investigate their biological activities. nih.gov These libraries often maintain a core structure, such as the 3′-methoxy-4′-hydroxyphenyl group found in gingerols, while introducing variations in other parts of the molecule, such as the middle and tail regions. nih.govacs.org This allows researchers to explore the impact of different functional groups and chain lengths on the desired activity.

Preclinical Pharmacokinetics and Metabolism of 4 Gingerol in Model Systems

Absorption Mechanisms in In Vitro Gut Models and Animal Intestine

Studies using human intestinal cell lines, such as Caco-2 cells, have provided insights into the absorption of gingerols. Research indicates that gingerol absorption can increase as pH decreases, suggesting potentially enhanced absorption in the acidic environment of the stomach. rsc.orgresearchgate.net Caco-2 cell monolayers are known to express enzymes involved in phase II metabolism, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which can lead to the biotransformation of gingerols during absorption. plos.org While specific data solely on 4-gingerol absorption mechanisms in these models is limited in the provided results, studies on gingerols in general suggest that they are readily absorbed from the gastrointestinal tract into systemic circulation after oral ingestion. nih.gov

Distribution Profile in Animal Tissues and Organs

Gingerol compounds have been shown to exhibit low protein binding. nih.gov Studies suggest a wide tissue distribution, with indications of distribution into tissues such as colon mucosa in biopsy specimens. nih.gov While detailed distribution profiles specifically for this compound across various animal tissues and organs are not explicitly detailed in the provided search results, the general behavior of gingerols suggests that absorbed this compound would likely be distributed throughout the body.

Biotransformation Pathways and Metabolite Identification in Hepatic Microsomes and Animal Models

Gingerols undergo extensive metabolism, primarily in the liver, through both phase I and phase II metabolic pathways. nih.govfrontiersin.org Phase I metabolism includes hydroxylation and oxidation reactions, while phase II metabolism involves conjugation reactions like glucuronidation and sulfation. nih.govfrontiersin.org Studies using hepatic microsomes from various species, including humans and rats, have revealed complex metabolic profiles for gingerols. capes.gov.brrsc.org

Glucuronidation and Sulfation Mechanisms

Glucuronidation is a major metabolic pathway for gingerols, leading to the formation of more polar molecules that are readily excreted. frontiersin.orgfrontiersin.org This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Multiple UGT enzymes are involved in the metabolism of gingerols, including hepatic and gastrointestinal UGTs. nih.gov Studies have identified UGT1A8 (an intestinal enzyme), UGT1A9, and UGT2B7 as having high activity towards gingerols. rsc.orgnih.gov Glucuronidation can occur regioselectively at different hydroxyl groups on the gingerol structure. For instance, glucuronidation at the 4'-OH group is often favored over the 5-OH group. nih.gov UGT1A9 is primarily involved in the formation of 5-O-glucuronide, while UGT2B7 can generate glucuronides at both 4'-OH and 5-OH sites, showing a strong preference for the 4'-OH position. nih.gov In the liver, UGT2B7 and UGT1A9 are considered the main contributors to the regioselective glucuronidation of gingerols at the 4'-OH and 5-OH sites, respectively. rsc.orgnih.gov

O-Demethylation and Hydroxylation Reactions

Phase I metabolism of gingerols in hepatic microsomes involves reactions such as O-demethylation and hydroxylation. nih.govcapes.gov.br Studies using rat hepatic microsomes have identified products of aromatic and aliphatic hydroxylation of 6-gingerol (B72531). capes.gov.br O-demethylation is also a major metabolic reaction observed for gingerols in rats. researchgate.netacs.org Specific enzymes involved in the oxidative and demethylated metabolism of gingerols include CYP1A2 and CYP2C19, although their affinities for different gingerols may vary. rsc.org

Formation of Shogaols and Other Derivatives In Vivo

Gingerols are known to undergo dehydration, particularly under heat or acidic conditions, to form shogaols. researchgate.netwikipedia.orgmdpi.comnih.govnih.govmodares.ac.irfrontiersin.org This conversion can occur during processing or storage of ginger, and also within the body, particularly in the gastrointestinal tract under acidic conditions. researchgate.net Shogaols are characterized by an α,β-unsaturated ketone structure, which is formed via the thermal dehydration of the β-hydroxy ketone group in gingerols. mdpi.comnih.gov This dehydration reaction can be reversible under certain conditions. researchgate.netnih.gov

In addition to shogaols, other derivatives and metabolites of gingerols have been identified in animal models. These include gingerdiols, which are the ketone bond-reduced products of gingerols. nih.gov Studies in rats have also detected minor metabolites in urine such as vanillic acid, ferulic acid, 4-(4-hydroxy-3-methoxyphenyl)butanoic acid, and 9-hydroxy-6-gingerol, suggesting further metabolic transformations of the gingerol side chain and aromatic ring. nih.govresearchgate.netaacrjournals.org

Excretion Pathways and Clearance Rates in Animal Models

Free gingerols are primarily eliminated through urine and feces. nih.gov However, a significant portion of gingerol metabolites, particularly glucuronide and sulfate (B86663) conjugates, are excreted via bile and urine. frontiersin.orgfrontiersin.org In rats, a primary metabolite, (S)- researchgate.net-gingerol-4'-O-β-glucuronide, has been detected in bile after oral administration of 6-gingerol. frontiersin.orgnih.govresearchgate.netmdpi.com Studies in rats have shown that a substantial amount of an orally administered dose of 6-gingerol is excreted as metabolites in bile and urine within a specific timeframe. researchgate.netaacrjournals.org Conjugated glucuronides are generally excreted relatively quickly. frontiersin.org

The metabolic instability of gingerols, including high intrinsic clearance observed in liver microsomes across different species, suggests that phase II metabolism, particularly glucuronide conjugation, is a predominant clearance pathway. mdpi.com This extensive first-pass metabolism contributes to the relatively low systemic exposure of free gingerols observed after oral administration. rsc.orgfrontiersin.orgmdpi.com

Enterohepatic Recirculation Mechanisms

Enterohepatic recirculation is a pharmacokinetic phenomenon where a substance is absorbed, metabolized in the liver (often conjugated), excreted into the bile, released into the small intestine, and then reabsorbed back into the systemic circulation. This process can prolong the exposure of the body to the substance and its metabolites.

Research on ginger constituents, including 6-, 8-, and 10-gingerol (B1664516), suggests that they undergo enterohepatic recirculation. plos.orgfrontiersin.orgresearchgate.netnih.gov This is indicated by the observation of multiple peaks in plasma concentration-time profiles after administration of ginger extract, a pattern characteristic of reabsorption following biliary excretion. thegoodscentscompany.com Studies have detected glucuronide conjugates of gingerols in bile and feces following intravenous administration, providing evidence of hepatobiliary elimination. frontiersin.orgthegoodscentscompany.com It is proposed that these conjugates can be hydrolyzed by intestinal β-glucuronidases in the gut lumen, allowing the deconjugated gingerols to be reabsorbed into the bloodstream. frontiersin.org This recirculation is thought to contribute to the sustained presence and enhanced bioavailability of ginger phytochemicals when consumed as a complex mixture like ginger extract. thegoodscentscompany.com While specific studies detailing the enterohepatic recirculation solely of this compound are less prevalent in the literature, the shared metabolic pathways and structural similarities among gingerols suggest that this compound may also participate in this process.

P-Glycoprotein and Other Transporter Interactions

Membrane transporters, particularly ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp, ABCB1), Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2), and Breast Cancer Resistance Protein (BCRP, ABCG2), play crucial roles in the absorption, distribution, metabolism, and excretion of various compounds, including phytochemicals. These transporters can efflux substances out of cells, influencing their bioavailability and tissue distribution.

Studies investigating the interaction of ginger constituents with these transporters have yielded varied results depending on the specific gingerol and the experimental model used. Research using Caco-2 cells, a common model for the intestinal epithelial barrier, suggests that ginger extract and its phenolic components, including 6-, 8-, and 10-gingerol, are generally not substrates for P-glycoprotein. plos.orgrsc.org This indicates that P-gp may not actively transport these compounds out of intestinal cells back into the lumen.

However, several studies indicate that gingerols, particularly 6-gingerol, can modulate the function of P-glycoprotein. In vitro studies have shown that 6-gingerol can inhibit P-gp-mediated transport, leading to increased intracellular accumulation of P-gp substrate drugs in multidrug-resistant cancer cells. researchgate.netmdpi.commdpi.comacs.orgnih.govmdpi.com For instance, 6-gingerol has been shown to inhibit P-gp-mediated digoxin (B3395198) transport in L-MDR1 and Caco-2 cells and increase the accumulation of rhodamine 123 in KB-C2 cells. nih.gov Mechanistically, 6-gingerol and 6-shogaol (B1671286) have been reported to specifically inhibit the ATPase subunit of P-gp in a cell-free system. mdpi.com

Mechanistic Toxicology of 4 Gingerol in Cellular and Animal Models

Cytotoxicity Mechanisms in Specific Cell Lines

Studies have explored the cytotoxic effects of gingerol and its analogues in various cancer cell lines. While nih.gov-gingerol is the most studied, other gingerols, including 4-gingerol, can exhibit cytotoxic properties, although often to varying degrees. For instance, one study assessing the cytotoxicity of several hydroxyphenylalkanes and diarylheptanoids against different tumor cell lines (HCT-116, HepG2, MCF-7, and HeLa) found variable cytotoxicities. HepG2 cells were relatively more resistant, while HCT-116 cells were the most sensitive. mdpi.com Gingerol (specifically nih.gov-gingerol in this context) showed moderate cytotoxicity against HepG2 cells with an IC₅₀ of 71.9 μM. mdpi.com While this study primarily focused on nih.gov-gingerol and other related compounds, it highlights the general approach to assessing cytotoxicity in specific cell lines.

Another study investigated the in vitro anticancer activity of gingerol-metal complexes against human colorectal cancer cell lines HCT116 and HT-29. These complexes, formed by conjugating gingerol molecules with various metal ions, showed significant inhibition in cell viability after a 24-hour treatment period, with the Ag-gingerol complex exhibiting the most activity. nih.gov This suggests that modifications to the gingerol structure can influence its cytotoxic potential and mechanisms.

Research on cervical cancer cells (HeLa) and mouse models indicated that 6-gingerol (B72531) significantly inhibited the growth and proliferation of cervical cancer cells at a concentration of 50 μM. springermedizin.de This effect was linked to the induction of apoptosis. springermedizin.de While this study specifically mentions 6-gingerol, it demonstrates a mechanism (apoptosis induction) that could potentially be shared by other gingerols, including this compound, depending on the cell type and concentration.

The cytotoxicity of ginger extracts, containing various gingerols, has also been assessed in cell lines such as rat kidney NRK-52E cells. food.gov.uk A chloroform (B151607) extract of ginger showed cytotoxicity with an IC₅₀ of 9.08 mg/ml in this cell line. food.gov.uk This indicates that the mixture of compounds present in ginger, including this compound, can exert cytotoxic effects on non-cancerous cells as well, depending on the concentration and extraction method.

Genotoxicity and Mutagenicity Studies (In Vitro)

Studies investigating the genotoxic and mutagenic potential of ginger and its components have yielded mixed results, which can depend on the specific extract, concentration, and test system used. Some studies have suggested that gingerol and shogaol might induce His+ reversion in certain bacterial strains in the presence of metabolic activation (rat S-9 mix). biotech-asia.org An ethanol (B145695) extract of ginger was reported to be mutagenic in Salmonella typhimurium strains TA98 and TA102 without metabolic activation. biotech-asia.org

However, other research indicates that ginger extract may not induce mutagenicity and can even suppress the genotoxicity of certain carcinogens in bacterial and mammalian cells. biotech-asia.org A study evaluating the genotoxicity of ethanol extracts from the rhizome of Zingiber zerumbet, which contained 6-gingerol, did not find genotoxic effects in the Ames test, in vitro chromosomal aberration assay, and in vivo micronucleus assay. nih.gov

Furthermore, studies have explored the antigenotoxic effects of gingerol. Gingerol has been shown to reduce genotoxic damage induced by substances like norethandrolone (B1679909) and oxandrolone (B1677835) in cultured human lymphocytes in vitro. scialert.net Both genistein (B1671435) and gingerol were found to be equally effective in reducing the number of abnormal cells with chromosomal aberrations induced by these steroids at tested doses. scialert.net This suggests that while some ginger extracts might show mutagenic potential under specific conditions, isolated gingerol can also exhibit protective effects against DNA damage.

In Vitro and In Vivo Liver Toxicity Mechanisms

Research on the liver toxicity of gingerol, particularly nih.gov-gingerol, often focuses on its protective effects against chemically induced liver injury rather than its inherent toxicity. Studies have investigated the hepatoprotective effects of 6-gingerol against substances like diethylnitrosamine (DEN) and acetaminophen (B1664979) (APAP) in animal models. nih.govresearchgate.net

In DEN-induced liver injury in rats, 6-gingerol was shown to attenuate liver damage by modulating oxidative stress and inflammation. nih.gov DEN administration led to significant increases in liver enzymes (AST, ALT, ALP) and malondialdehyde (MDA) levels, indicating hepatotoxicity and lipid peroxidation. nih.gov Treatment with 6-gingerol significantly decreased these elevated levels, suggesting a protective effect against DEN-induced oxidative stress and liver damage. nih.gov

Similarly, 6-gingerol demonstrated protective activity against acetaminophen-induced hepatotoxicity in mice. researchgate.net It significantly reduced liver biochemical parameters (ALP, ALT, and AST), total bilirubin, and MDA, while improving antioxidant status (SOD, GSH, CAT, GST, GPx). researchgate.net These findings suggest that the mechanisms of protection involve the reduction of oxidative stress and the enhancement of antioxidant defense systems.

While these studies highlight the protective effects of nih.gov-gingerol against liver toxicity induced by other agents, they also implicitly demonstrate that at the tested concentrations, nih.gov-gingerol itself did not induce significant liver damage in these models. Research using compound gingerol (a mixture including 6-, 8-, and 10-gingerol) also showed inhibition of HepG2 liver cancer cell proliferation and increased apoptosis rate, suggesting a selective cytotoxic effect on cancer cells rather than toxicity to normal liver cells at the concentrations studied. researchgate.net

Nephrotoxicity Mechanisms in Animal Models

Studies in animal models have explored the effects of gingerol on kidney function, particularly in the context of mitigating nephrotoxicity induced by other compounds. Research using a gingerol fraction (GF) enriched in gingerols, including this compound, investigated its potential nephroprotective effect against gentamicin (B1671437) (GM)-induced nephropathy in male Wistar rats. asm.orgnih.govresearchgate.netasm.org

Gentamicin administration in rats resulted in significant decreases in creatinine (B1669602) clearance and higher levels of urinary protein excretion, indicative of renal dysfunction. asm.orgresearchgate.net This was associated with markers of oxidative stress, nitric oxide production, increased mRNA levels for proinflammatory cytokines (TNF-α, IL-1β, IL-2, and IFN-γ), and histopathological findings of tubular degeneration and inflammatory cell infiltration. asm.orgresearchgate.net

Previous oral treatment with the gingerol fraction attenuated these alterations in a dose-dependent manner. asm.orgresearchgate.net Animals treated with both GM and GF showed amelioration in renal function parameters, reduced lipid peroxidation and nitrosative stress, and an increase in glutathione (B108866) (GSH) levels and superoxide (B77818) dismutase (SOD) activity. asm.orgresearchgate.net The gingerol fraction also promoted significant reductions in the mRNA transcription of TNF-α, IL-2, and IFN-γ. asm.orgresearchgate.net

These results suggest that the gingerol fraction, containing this compound, promotes a nephroprotective effect against GM-mediated nephropathy primarily through the reduction of oxidative stress, inflammatory processes, and the subsequent improvement of renal function. asm.orgresearchgate.net The mechanisms involved include enhancing antioxidant defenses and suppressing pro-inflammatory cytokine expression. asm.orgresearchgate.net

Another study investigating the protective effects of ginger extract against cadmium-induced renal toxicity in rats also reported beneficial effects, including the restoration of renal function biomarkers, total antioxidant status, and molecular DNA content, along with histological improvements. scienceopen.com This protection was attributed to the free radical scavenging and regenerative mechanisms of ginger's bioactive compounds, including nih.gov-gingerol and nih.gov-shogaol. scienceopen.com While this study focused on ginger extract, it reinforces the role of gingerols in protecting against chemically induced kidney damage.

Mitochondrial Dysfunction as a Toxicological Mechanism

Mitochondrial dysfunction is a critical factor in various forms of cellular damage and organ toxicity. Research has explored the impact of gingerol on mitochondrial function, particularly in the context of its protective effects. While some studies suggest that gingerol can induce mitochondrial damage in cancer cells as a mechanism of cytotoxicity, other research highlights its role in protecting against mitochondrial dysfunction induced by other agents.

In the context of chemotherapy-induced organ toxicity, which can involve mitochondrial impairment, ginger extract, nih.gov-gingerol, and zingerone (B1684294) have been shown to mitigate non-ferroptotic mechanisms including mitochondrial dysfunction. nih.govscilit.com This suggests a protective role for gingerols against certain types of drug-induced mitochondrial damage.

A study on neuronal cells demonstrated that treatment with gingerol prevented prion protein-mediated mitochondrial neurotoxicity. spandidos-publications.com This protective effect was linked to the regulation of hypoxia-inducible factor-1α (HIF-1α) activation. spandidos-publications.com Gingerol was found to inhibit the hydroxylation of HIF-1α by inhibiting the expression of prolyl hydroxylase domain-containing protein 2 (PHD2), leading to the stabilization of HIF-1α under normoxic conditions. spandidos-publications.com This suggests a mechanism by which gingerol can influence cellular responses to stress and potentially protect mitochondrial function.

Furthermore, nih.gov-gingerol has been reported to induce cell death in cancer cell lines via mechanisms that can involve mitochondrial pathways, such as caspase-3-dependent apoptosis. nih.gov In human lung cancer cells, nih.gov-gingerol enhanced TRAIL-induced cell death, and this was associated with the inhibition of autophagy flux, a process intertwined with mitochondrial health and cell fate. spandidos-publications.com In glioblastoma cells, gingerol sensitized cells to TRAIL-induced apoptosis, partly by generating reactive oxygen species (ROS), which can impact mitochondrial function. nih.gov

These findings indicate a dual role for gingerol concerning mitochondrial function: it can induce mitochondrial-mediated damage in cancer cells to promote apoptosis, while also protecting against mitochondrial dysfunction induced by other toxic agents. The specific effect appears to be context-dependent, relying on the cell type and the presence of other stressors.

Apoptotic and Necrotic Mechanisms of Cellular Damage

Gingerol, particularly nih.gov-gingerol, is known to induce cell death in various cancer cell lines, primarily through apoptosis. Apoptosis is a programmed cell death pathway characterized by specific morphological and biochemical changes. Research has elucidated several mechanisms by which gingerol triggers apoptosis.

nih.gov-Gingerol has been shown to induce apoptosis in a variety of cancer cells, including human cervical cancer cells (HeLa), human promyelocytic leukemia cells (HL-60), and human colorectal carcinoma cells (HCT-116, SW480, and LoVo). nih.gov While some earlier studies used high concentrations of gingerol to induce apoptosis, more recent research indicates that lower doses can also be effective, often in combination with other agents. nih.gov

Mechanisms of gingerol-induced apoptosis include the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and truncated Bid. nih.gov In colorectal cancer cells, nih.gov-gingerol treatment resulted in mitochondrial damage and inhibited cell survival pathways. spandidos-publications.com It can also trigger the release of cytochrome C from mitochondria, which initiates the caspase cascade, leading to ATP production cessation and mitochondrial dysfunction. wikipedia.org

Gingerol can also sensitize cancer cells to apoptosis induced by other agents, such as TRAIL (tumor necrosis factor-related apoptosis-inducing ligand). spandidos-publications.comnih.gov In glioblastoma cells, gingerol enhanced TRAIL-induced apoptosis by increasing the expression of death receptor 5 (DR5) in a p53-dependent manner and by decreasing anti-apoptotic proteins while increasing pro-apoptotic ones, partly through ROS generation. nih.gov In human lung cancer cells, gingerol sensitized cells to TRAIL-induced apoptosis by inhibiting autophagy flux. spandidos-publications.com

While apoptosis is a primary mechanism of gingerol-induced cell death in cancer, other forms of cell death, such as necroptosis, can also be involved in the context of chemotherapy-induced organ toxicity. nih.govscilit.com Ginger extract, nih.gov-gingerol, and zingerone have been reported to mitigate non-ferroptotic mechanisms of chemotherapy side effect toxicity, including apoptosis and necroptosis. nih.govscilit.com This suggests that gingerols can influence multiple cell death pathways depending on the specific cellular environment and the presence of other toxic insults.

A semi-synthetic analogue of nih.gov-gingerol, SSi6, was found to induce autophagy followed by caspase-independent apoptosis in triple-negative breast cancer cells. oncotarget.commdpi.com This process was linked to SSi6-induced reactive oxygen species (ROS) accumulation. oncotarget.com This highlights that modifications to the gingerol structure can lead to different cell death mechanisms, including those independent of caspases.

Integration of Multi Omics Approaches in 4 Gingerol Research

Transcriptomics Analysis of Gene Expression Modulation by Gingerol

Transcriptomics allows for the global analysis of gene expression patterns in biological systems exposed to specific compounds. Studies utilizing transcriptomics have provided insights into the biosynthesis of gingerols in ginger ( Zingiber officinale ). Analysis of different ginger tissues and developmental stages has revealed differentially expressed genes (DEGs) involved in the gingerol biosynthesis pathway. researchgate.netresearchgate.netnih.govfrontiersin.org

Research has identified key enzymes and transcription factors potentially regulating gingerol production. For instance, studies comparing young, mature, and old ginger rhizome tissues have shown variations in the expression of genes within the phenylpropanoid biosynthesis pathway, which is upstream of gingerol biosynthesis. frontiersin.org Genes encoding enzymes such as cinnamate (B1238496) 4-hydroxylase (CYP73A), hydroxycinnamoyl-coenzyme A shikimate/quinate hydroxycinnamoyl transferase (HCT), p-coumaroyl quinate/shikimate 3'-hydroxylase (CYP98A), caffeoyl-coenzyme A O-methyl transferase (CCoAOMT), and curcumin (B1669340) synthase (CURS) have been identified as significantly differentially expressed during rhizome development. researchgate.net

Integrated transcriptomics and metabolomics studies have further explored the regulatory networks involved. One study identified differentially expressed long non-coding RNAs (lncRNAs) that may play a role in controlling gingerol biosynthesis by interacting with transcription factors and gingerol biosynthesis enzyme genes. nih.gov Correlation analysis in this study revealed strong associations between the expression levels of certain DEGs involved in gingerol biosynthesis and the content of gingerol analogs. nih.gov

Data from transcriptomic studies highlight the dynamic regulation of the gingerol biosynthesis pathway at the gene expression level, varying across tissues and developmental stages. researchgate.netresearchgate.netnih.govfrontiersin.org

Proteomics Profiling of Protein Target Interactions

Proteomics focuses on the large-scale study of proteins, including their identification, quantification, and interactions. This approach is valuable for identifying the direct protein targets of bioactive compounds like gingerols.

While specific proteomics studies on 4-gingerol protein targets are limited in the provided search results, research on 6-gingerol (B72531), a closely related analog, offers relevant insights into the potential applications of proteomics in this field. One study employed chemical proteomics and cellular thermal shift assay (CETSA)-proteomics to identify stearoyl-CoA desaturase (SCD) as a direct binding target of 6-gingerol in the context of alleviating fructose-induced hepatic steatosis. mdpi.com This demonstrates the power of proteomics techniques in pinpointing the molecular interactors of gingerol compounds within a biological system.

Another multi-omics study, while not specifically on gingerol but on the defense response of Lilium regale, included proteome analysis and identified differentially expressed proteins related to phenylpropanoid biosynthesis, a pathway linked to gingerol production. oup.com This suggests that proteomics can be used to investigate the enzymatic machinery involved in gingerol synthesis and metabolism.

The application of proteomics in gingerol research, particularly using techniques like chemical proteomics, holds promise for identifying the specific protein molecules that this compound interacts with, thereby helping to elucidate its cellular mechanisms of action.

Metabolomics Fingerprinting of Cellular Responses to Gingerol

Metabolomics involves the comprehensive analysis of all metabolites within a biological sample, providing a snapshot of the cellular metabolic state. This approach is widely used to understand how cells and organisms respond to exposure to compounds like gingerols.

Metabolomics studies have been instrumental in characterizing the metabolic profiles of different ginger varieties and identifying gingerols and their derivatives. researchgate.netnih.gov Liquid chromatography-mass spectrometry (LC-MS) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are common techniques used in these analyses. frontiersin.orgnih.govmdpi.comresearchgate.netnih.govscispace.com

Studies have used metabolomics to investigate the metabolic changes induced by ginger or gingerols in various biological contexts. For example, metabolomic profiling has been applied to study the effects of ginger extract on human myoblasts, identifying significant changes in several metabolites, including upregulation of 8-shogaol (B149917) and valine, and downregulation of adipic acid and bis(4-ethyl benzylidene) sorbitol. mdpi.com

Integrated metabolomics and transcriptomics analyses have provided a more complete picture by correlating changes in metabolite levels with alterations in gene expression. These studies have helped to delineate the pathways affected by gingerols and to identify potential regulatory points in their biosynthesis and metabolism. frontiersin.orgnih.gov For instance, combined analyses have shown that changes in the expression of genes in the phenylpropanoid and gingerol biosynthesis pathways correlate with the differential accumulation of metabolites in different ginger rhizome tissues. frontiersin.org

Metabolomics fingerprinting provides valuable data on the downstream effects of gingerol exposure, revealing the metabolic pathways and individual metabolites that are altered in response.

Lipidomics in Investigating Membrane Interactions

Lipidomics is the large-scale study of lipids within a biological system. This approach is particularly relevant for investigating compounds that interact with cellular membranes or affect lipid metabolism.

Direct lipidomics studies specifically detailing the interaction of this compound with biological membranes were not prominently found in the provided search results. However, related research provides context for how lipidomics could be applied.

One study on 6-gingerol identified stearoyl-CoA desaturase (SCD) as a target, an enzyme crucial for fatty acid desaturation, which directly impacts the lipid composition of cells. mdpi.com While this study primarily used proteomics to identify the target, the functional outcome relates to lipid metabolism and could be further explored using lipidomics to analyze changes in fatty acid and lipid profiles upon 6-gingerol exposure. The study observed that 6-gingerol inhibited SCD activity, decreasing the desaturation levels of fatty acids. mdpi.com

Another study mentioned that 6-gingerol enhanced the membrane presentation of glucose transporter type 4 (GLUT4) in skeletal muscle cells, which is a form of membrane interaction related to glucose uptake. itjfs.com Although this finding was not from a lipidomics study, it highlights the potential for gingerols to influence membrane protein localization and function, which could indirectly involve changes in membrane lipid environment.

While specific lipidomics data on this compound's direct membrane interactions is scarce in the search results, the broader context of gingerol research involving lipid metabolism and membrane-associated proteins suggests that lipidomics could be a valuable tool to investigate how this compound might affect membrane structure, fluidity, and the function of membrane-bound proteins by analyzing changes in cellular lipid profiles.

Table 1: Differentially Expressed Genes (DEGs) in Gingerol Biosynthesis Pathway (Based on transcriptomics studies in Zingiber officinale)

Gene NamePutative Function in Gingerol BiosynthesisDifferential Expression (Example Context)Reference
CURSCurcumin synthaseUpregulated in early stage rhizome researchgate.net
CYP73ACinnamate 4-hydroxylaseUpregulated in early stage rhizome researchgate.net
HCTHydroxycinnamoyl transferaseUpregulated in early stage rhizome researchgate.net
CYP98Ap-coumaroyl quinate/shikimate 3'-hydroxylaseUpregulated in early stage rhizome researchgate.net
CCoAOMTCaffeoyl-coenzyme A O-methyl transferaseUpregulated in early stage rhizome researchgate.net
PALPhenylalanine ammonia (B1221849) lyaseUpregulated in L. regale defense response (upstream pathway) oup.com
COMTCaffeic acid 3-O-methyltransferaseUpregulated in L. regale defense response (upstream pathway) oup.com

Table 2: Metabolites Altered by Ginger/Gingerols in Metabolomics Studies (Examples from various studies)

Metabolite NameObserved Change (Example Context)Biological System StudiedReference
8-ShogaolUpregulatedHuman myoblasts (ginger extract) mdpi.com
ValineUpregulatedHuman myoblasts (ginger extract) mdpi.com
Adipic acidDownregulatedHuman myoblasts (ginger extract) mdpi.com
Bis(4-ethyl benzylidene) sorbitolDownregulatedHuman myoblasts (ginger extract) mdpi.com
L-phenylalanineReduced accumulationMature/Old ginger rhizomes frontiersin.org
p-coumaric acidReduced accumulationMature/Old ginger rhizomes frontiersin.org
Gingerol derivatives (e.g., 8-gingerol (B1664213), 10-gingerol)Varying concentrations across ginger varietiesGinger rhizomes researchgate.netnih.gov

Table 3: Protein Targets Identified for Gingerols (Based on proteomics studies)

Protein TargetGingerol AnalogDetection Method(s)Biological ContextReference
Stearoyl-CoA desaturase (SCD)6-GingerolChemical proteomics, CETSA-proteomicsFructose-induced hepatic steatosis mdpi.com

Computational and in Silico Approaches in 4 Gingerol Research

Molecular Docking and Dynamics Simulations for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as 4-gingerol) to a specific protein target. jscimedcentral.com This helps in identifying potential biological targets that the compound might interact with, providing insights into its possible mechanisms of action. Molecular dynamics simulations further explore the stability of the protein-ligand complex over time, offering a more dynamic view of the interaction. i3l.ac.idnih.gov

Studies have utilized molecular docking to investigate the interaction of this compound with various protein targets. For instance, this compound has been included in computational studies exploring the antidiabetic activities of ginger compounds by docking them against target proteins like Glutamine fructose-6-phosphate (B1210287) aminotransferase (GFAT), SIRT6, GLUT4, 11β-hydroxysteroid dehydrogenase type 1, and Glycogen phosphorylase. wjpps.com In the context of antiviral research, molecular docking and dynamics simulations were used to assess the potential of this compound and other ginger compounds as inhibitors of the SARS-CoV-2 main protease (Mpro). This compound showed a low binding energy against SARS-CoV-2 Mpro and maintained a stable conformation in molecular dynamics simulations, suggesting its potential as a viral inhibitor. i3l.ac.idui.ac.id The interaction involved hydrogen and hydrophobic bonds with residues in the protein. ui.ac.id Another study involving molecular docking of ginger compounds on Immunoglobulin A (IgA) suggested that 4-shogaol (a related compound) and other gingerols might target IgA receptor proteins. pensoft.netresearchgate.net

Molecular dynamics simulations provide crucial information about the stability and dynamic behavior of protein-ligand complexes. For example, simulations have been used to investigate the dynamic properties of complexes formed between 6-gingerol (B72531) (a closely related analog) and targets such as ACHE, MMP2, PTGS2, and CASP3, providing insights into the stability of these interactions over time. nih.gov While direct studies on this compound's molecular dynamics with specific targets were less prominent in the search results, the application of this method to gingerols in general highlights its relevance for understanding the interactions of this compound as well.

QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that builds a predictive model correlating the structural and physicochemical properties of compounds with their biological activity. innovareacademics.inresearchgate.net This allows researchers to predict the activity of new or untested compounds based on their molecular structure, guiding the design and selection of potentially active analogs. nih.gov

Cheminformatics and Virtual Screening for Analog Discovery

Cheminformatics involves the use of computational tools and techniques to manage, analyze, and interpret chemical data. nih.govarxiv.org Virtual screening is a cheminformatics-based approach used to computationally screen large libraries of chemical compounds to identify potential drug candidates or analogs with desired properties. u-strasbg.frnih.gov These methods can be employed to discover novel compounds structurally similar to this compound that may possess enhanced activity or improved properties.

Cheminformatics tools are used for various tasks in drug discovery, including analyzing chemical space, predicting bioactivities, and evaluating drug-likeness. nih.govarxiv.org Virtual screening, either ligand-based (based on the similarity to known active compounds like this compound) or structure-based (based on docking to a target protein), is a common method for identifying potential hits from large databases. u-strasbg.fr While a specific study detailing the virtual screening of large libraries specifically for this compound analogs was not found, the concept of using virtual screening to identify similar drug molecules or scaffold-focused virtual screening to find compounds with similar core structures to natural products like gingerol has been reported. researchgate.net This suggests that cheminformatics and virtual screening are valuable strategies for the discovery of this compound analogs with potential therapeutic applications.

Predictive ADME/Tox Modeling (Preclinical, Mechanistic)

Predicting the Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties of a compound is crucial in preclinical drug development to assess its pharmacokinetic profile and potential safety concerns. creative-biostructure.comresearchgate.net In silico ADME/Tox modeling uses computational methods to predict these properties, helping to filter out compounds with unfavorable characteristics early in the research process. creative-biostructure.comnih.gov These models can provide insights into how a compound might behave in the body and potential mechanisms of toxicity. tandfonline.com

Predictive ADME/Tox modeling has been applied to evaluate the properties of ginger components, including gingerols. Studies have computationally evaluated the ADME/Tox profiles of selected bioactive components of ginger using tools like the SwissADME server. researchgate.netresearchgate.net These evaluations typically include predicting physicochemical properties (e.g., molecular weight, lipophilicity, solubility), pharmacokinetic parameters (e.g., gastrointestinal absorption, blood-brain barrier permeability), and potential toxicity endpoints. researchgate.netresearchgate.net For example, this compound has been evaluated for properties like molecular weight, LogP, hydrogen bond donors/acceptors, and molar refractivity, which are indicators of drug-likeness and potential ADME behavior. ui.ac.id While detailed mechanistic toxicity predictions specifically for this compound were not extensively covered, the application of these predictive models to ginger constituents in general indicates their use in assessing the preclinical profile of this compound. tandfonline.com

Future Directions and Challenges in 4 Gingerol Academic Research

Elucidation of Undiscovered Molecular Targets

Current research has identified several molecular targets modulated by gingerols, including pathways related to inflammation (Akt, NF-κB, COX-2, TNF-α), apoptosis (Bax, Bcl-2, caspases), and cell cycle regulation (cyclins, CDKs, p21, pRb). plos.orgresearchgate.netarccjournals.comnih.gov However, the full spectrum of molecular targets for 4-gingerol specifically remains to be completely elucidated. Future studies are needed to precisely identify the specific signaling pathways and targets that this compound interacts with, which could lead to a better understanding of its anti-inflammatory, anti-cancerous, and antiulcer properties. rsc.orgrsc.org Investigating the distinct molecular targets of this compound compared to other gingerols like 6-gingerol (B72531) and shogaols is crucial, as these compounds can have different bioactivities and metabolic pathways. researchgate.net In silico studies, such as molecular docking, have shown promise in predicting potential targets for gingerol-like molecules, including kinases like B-RAF, JAK1/2, ERK1, and p38γ, which are involved in cellular signaling and diseases like cancer. fabad.org.tr Further experimental validation is required to confirm these predicted targets for this compound.

Development of Advanced Delivery Systems for Experimental Studies (e.g., Nanoparticles for enhanced cellular uptake in research models)

A significant challenge in studying this compound is its poor water solubility and low bioavailability, which can limit its effectiveness in research models. researchgate.netfrontiersin.org Developing advanced delivery systems is a key future direction to enhance the cellular uptake and targeted delivery of this compound in experimental settings. Nanoparticle-based systems, such as liposomes, polymeric nanoparticles, solid lipid nanoparticles, and plant-derived exosome-like nanoparticles (PELNs), are being explored for their potential to improve the solubility, stability, and bioavailability of bioactive compounds. mdpi.comnih.govfrontiersin.orgnih.govresearchgate.net

Research on 6-gingerol, a related compound, has shown that nanoformulations like PEGylated liposomal systems can enhance its bioavailability, stability, and targeted delivery in preclinical cancer models. mdpi.com Similarly, ginger-derived exosome-like nanoparticles (GELNs) have shown potential as carriers for delivering both hydrophilic and hydrophobic drugs, including gingerols, and can enhance their uptake by cells. frontiersin.orgfrontiersin.org These advanced delivery systems can help overcome the limitations of conventional methods and allow researchers to study the effects of this compound more effectively in various research models, potentially leading to improved therapeutic outcomes in preclinical studies. mdpi.comnih.gov

Addressing Bioavailability and Stability Challenges in Research Models

The low bioavailability and rapid metabolism of gingerols, including this compound, after administration in research models pose a significant challenge. researchgate.netfrontiersin.orgnih.gov This limits the concentration of the compound that reaches target tissues, making it difficult to accurately assess its therapeutic potential. Factors influencing bioavailability include solubility, degradation in the gastrointestinal tract, permeability across membranes, and pre-systemic metabolism in the gut and liver. frontiersin.org

Future research needs to focus on strategies to improve the bioavailability and stability of this compound in research models. This includes exploring optimal extraction methods for gingerols and their conjugated forms, as well as comprehensively analyzing their metabolism and excretion pathways. rsc.orgrsc.org Advanced delivery systems, as discussed in the previous section, are crucial for addressing these challenges by enhancing solubility, protecting against degradation, and improving absorption and distribution. frontiersin.orgmdpi.comnih.govnih.gov Studies have shown that certain formulations, like self-microemulsifying drug delivery systems (SMEDDS) and polymeric micelles, can significantly improve the oral bioavailability and even brain distribution of gingerols in animal models. frontiersin.org Further research is needed to develop and evaluate such strategies specifically for this compound to ensure sufficient concentrations are achieved at target sites in research models.

Exploring Synergistic Interactions with Other Bioactive Compounds in Mechanistic Studies

Ginger contains a complex mixture of bioactive compounds, and this compound likely exerts its effects not in isolation but through synergistic interactions with other components. Exploring these synergistic interactions is a critical future direction for mechanistic studies. Research has begun to investigate the combined effects of gingerols with other bioactive compounds. For example, studies have explored the synergistic effects of ginger extract or gingerols with compounds like curcumin (B1669340) and anthocyanins. plos.orgnih.gov

A recent study investigating the combined effects of ginger and lemon juices, which contain this compound, 6-gingerol, hesperidin, and rutin, observed potential synergistic antioxidant interactions. biorxiv.orgresearchgate.net Molecular docking in this study suggested that compounds from ginger and lemon interact with enzymes involved in cholesterol metabolism. biorxiv.org Further research is needed to systematically investigate the synergistic interactions of this compound with other gingerols (like 6-gingerol, 8-gingerol (B1664213), and 10-gingerol) and other phytochemicals present in ginger or combined with this compound in research formulations. rsc.org Understanding these interactions at a mechanistic level is essential for developing more effective research strategies and potentially identifying beneficial combinations for specific health outcomes in preclinical models.

Methodological Innovations in this compound Research

Advancing the methodologies used in this compound research is essential for gaining deeper insights into its properties and potential. This includes innovations in extraction, isolation, quantification, and in vitro/in vivo study techniques. While conventional extraction methods exist, advanced techniques like microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE) offer advantages in terms of efficiency, yield, and environmental impact. rsc.orgresearchgate.netresearchgate.net Developing optimized extraction methods specifically for maximizing the yield of this compound is an area for future work.

Analytical methods, such as high-performance liquid chromatography (HPLC), are crucial for the quantification of this compound and other gingerols in ginger extracts and biological samples. biorxiv.orgresearchgate.net Continued development and refinement of these methods are necessary for accurate and sensitive measurement in complex research matrices. Furthermore, innovative in vitro and in vivo model systems that better mimic physiological conditions and disease states are needed to more accurately assess the effects of this compound. nih.gov This includes developing more sophisticated cell culture models, organoids, and animal models that allow for detailed mechanistic investigations and evaluation of advanced delivery systems.

Q & A

Which frameworks guide the formulation of research questions for this compound studies?

  • Methodological Answer :
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., “Does this compound reverse multidrug resistance in colorectal cancer?”) .
  • PICOT Structure : Define Population (e.g., in vitro models), Intervention (dose), Comparison (6-Gingerol), Outcome (apoptosis), and Timeframe .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.